1-(4'-Methoxy-biphenyl-4-yl)-ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(16)12-3-5-13(6-4-12)14-7-9-15(17-2)10-8-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITDOOYSOAAUPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306718 | |
| Record name | 1-(4'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13021-18-6 | |
| Record name | 1-(4′-Methoxy[1,1′-biphenyl]-4-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13021-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 179420 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13021-18-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-(4'-Methoxy-biphenyl-4-yl)-ethanone (CAS: 13021-18-6)
This technical guide provides a comprehensive overview of the chemical compound this compound, CAS number 13021-18-6. It includes detailed information on its physicochemical properties, synthesis protocols, and potential applications, with a focus on its role as a versatile intermediate in organic synthesis and material science.
Compound Identification and Properties
This compound is a biphenyl (B1667301) derivative characterized by a methoxy (B1213986) group and an acetyl group at opposite ends of the biphenyl scaffold.[1][2] This structure imparts a unique combination of properties that make it a valuable building block in various chemical syntheses.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13021-18-6 | [2][3][4][5] |
| Molecular Formula | C₁₅H₁₄O₂ | [2][4][6] |
| Molecular Weight | 226.27 g/mol | [2][3] |
| Appearance | White to light yellow powder/crystal | [7] |
| Melting Point | 150-154 °C | [3][8] |
| Boiling Point | 362.8 °C at 760 mmHg | [2][8] |
| Density | 1.076 g/cm³ | [2][8] |
| InChI Key | AITDOOYSOAAUPM-UHFFFAOYSA-N | [3] |
| SMILES | CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC | [2] |
Table 2: Spectral Data for this compound
| Spectrum Type | Data | Source |
| IR (Infrared) | 1676, 1602, 1456, 1236 cm⁻¹ | [3] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.01 (2H, d, J 8.4), 7.64 (2H, d, J 8.3), 7.58 (2H, d, J 8.8), 7.00 (2H, d, J 8.5), 3.86 (3H, s), 2.62 (3H, s) | [3] |
| ¹³C NMR (CDCl₃) | δ 197.6, 159.9, 145.3, 135.3, 132.2, 128.9, 128.3, 126.5, 114.4, 55.3, 26.5 | [3] |
| Mass Spectrum (EI) | m/z 226 (80%, M+), 211 (100%) | [3] |
Synthesis Protocols
The most cited method for the synthesis of this compound is the Suzuki-Miyaura coupling reaction.[1] An alternative, though less detailed in the context of this specific molecule, is the Friedel-Crafts acylation.[1]
Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction is a highly efficient method for creating a carbon-carbon bond between an organoboron compound and an organic halide.[1] For the synthesis of this compound, this typically involves the reaction of 4-bromoanisole (B123540) with 4-acetylphenylboronic acid.[1][3]
Experimental Protocol:
-
Reactants:
-
4-bromoanisole
-
4-acetylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Ethanol/Water mixture)
-
-
Procedure:
-
To a reaction flask, add 4-bromoanisole, 4-acetylphenylboronic acid, a base, and a solvent.
-
Purge the mixture with an inert gas (e.g., Argon or Nitrogen).
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture under reflux until the starting materials are consumed (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous workup: extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine.
-
Dry the organic layer over anhydrous sulfate (B86663) (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Yield: An 84% yield has been reported for this synthesis.[3]
Friedel-Crafts Acylation
This classic electrophilic aromatic substitution involves the acylation of an aromatic ring. In a potential synthesis of the target compound, 4-methoxybiphenyl (B1664174) could be acylated using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1]
General Experimental Protocol:
-
Reactants:
-
4-methoxybiphenyl
-
Acetyl chloride (or acetic anhydride)
-
Lewis Acid Catalyst (e.g., AlCl₃)
-
Anhydrous, non-polar solvent (e.g., Dichloromethane, Carbon disulfide)
-
-
Procedure:
-
Dissolve or suspend 4-methoxybiphenyl and the Lewis acid catalyst in the anhydrous solvent in a flask equipped with a stirring mechanism and cooled in an ice bath.
-
Slowly add acetyl chloride to the stirred mixture while maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by carefully pouring it over ice and acidifying with HCl.
-
Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer, remove the solvent, and purify the product.
-
Applications and Research Interest
This compound is primarily of interest as a versatile intermediate in organic synthesis and as a building block for advanced materials.[1]
Organic Synthesis
The presence of three key functional regions—the methoxy group, the acetyl group, and the biphenyl core—allows for a wide range of chemical modifications.[1][2]
-
The acetyl group can be reduced to an alcohol, oxidized to a carboxylic acid, or used in condensation reactions to build more complex molecular architectures.[2]
-
The methoxy group can be cleaved to a phenol, providing another site for functionalization.[1][2]
-
The biphenyl rings can undergo further electrophilic substitution reactions.[1][2]
Materials Science
The rigid biphenyl core of this molecule makes it an attractive component for organic semiconductors used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1] The biphenyl unit can be incorporated into larger conjugated systems to enhance charge carrier mobility and tune the electronic energy levels of the material.[1] While not used directly in OLEDs, it serves as a precursor for more complex, functional materials.
Potential Biological Activity
Some sources suggest that this compound may possess antioxidant properties.[9] While no specific studies on this compound were found, standard assays can be used to evaluate its antioxidant capacity.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common spectrophotometric method to determine the antioxidant activity of a compound.
-
Principle: The antioxidant compound donates a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, reducing it and causing a color change from violet to yellow, which is measured by a spectrophotometer.
-
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).
-
Sample Preparation: Prepare a series of concentrations of this compound in methanol.
-
Reaction: Mix a fixed volume of the DPPH solution with the various concentrations of the test compound. A control sample containing only DPPH and methanol is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100
-
Safety and Handling
This compound is intended for research use only and should be handled by trained professionals in a laboratory setting.[4] It is classified as an irritant.[2] Users should consult the Safety Data Sheet (SDS) for complete safety and handling information. All chemical products should be treated with the recognition of having unknown hazards and toxicity.[4]
Conclusion
This compound is a well-characterized compound with significant potential as a synthetic intermediate. Its versatile structure allows for numerous chemical transformations, making it a valuable starting material for the synthesis of complex molecules for pharmaceuticals and materials science. While its direct applications are limited, its role as a foundational building block ensures its continued relevance in chemical research and development. Further studies are warranted to explore its potential biological activities, such as its suggested antioxidant properties.
References
- 1. 1-(4-((4-Methoxy-[1,4'-bipiperidin]-1'-yl)sulfonyl)phenyl)ethanone | 1705180-66-0 | Benchchem [benchchem.com]
- 2. This compound | 13021-18-6 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone | C15H14O2 | CID 301557 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structural Elucidation and Characterization of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structural elucidation and characterization of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone, a biphenyl (B1667301) derivative of interest in medicinal chemistry and materials science.[1][2][3] This document outlines the key physicochemical properties, spectroscopic data, and detailed experimental protocols for its analysis.
Physicochemical Properties
This compound is a white solid organic compound.[4] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₂ | [5][6][7][8] |
| Molecular Weight | 226.27 g/mol | [6][9][10] |
| CAS Number | 13021-18-6 | [5][7][8][9][10] |
| Melting Point | 149-151 °C | [4][10] |
| Appearance | White solid | [4] |
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution.[9][11]
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) [4][10]
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |
| 8.01 | d | 8.4 | 2H | Aromatic protons ortho to the acetyl group |
| 7.65 | d | 8.3 | 2H | Aromatic protons meta to the acetyl group |
| 7.58 | d | 8.8 | 2H | Aromatic protons ortho to the methoxy (B1213986) group |
| 7.00 | d | 8.5 | 2H | Aromatic protons meta to the methoxy group |
| 3.86 | s | - | 3H | Methoxy protons (-OCH₃) |
| 2.62 | s | - | 3H | Acetyl protons (-COCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃) [10]
| Chemical Shift (δ) [ppm] | Assignment |
| 197.6 | Carbonyl carbon (C=O) |
| 159.9 | Aromatic carbon attached to the methoxy group |
| 145.3 | Aromatic carbon attached to the acetyl-bearing phenyl ring |
| 135.3 | Aromatic carbon attached to the acetyl group |
| 132.2 | Aromatic quaternary carbon |
| 128.9 | Aromatic CH |
| 128.3 | Aromatic CH |
| 126.5 | Aromatic CH |
| 114.4 | Aromatic CH |
| 55.3 | Methoxy carbon (-OCH₃) |
| 26.5 | Acetyl methyl carbon (-COCH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Key IR Absorption Bands [10]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 1676 | C=O (Aryl ketone) stretching |
| 1602 | C=C (Aromatic) stretching |
| 1236 | C-O (Ether) stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[12]
Table 4: Mass Spectrometry Data (EI) [10]
| m/z | Relative Intensity (%) | Assignment |
| 226 | 80 | [M]⁺ (Molecular ion) |
| 211 | 100 | [M-CH₃]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard
-
This compound sample
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shifts using the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials and Equipment:
-
Fourier-transform infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
This compound sample.
-
Spatula.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Compare the obtained spectrum with literature values for confirmation.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
-
Direct insertion probe or a chromatographic inlet system (GC-MS).
-
This compound sample.
-
Suitable solvent for sample introduction (if using a chromatographic inlet).
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injecting a dilute solution into a GC-MS system.
-
Ionization: Ionize the sample using the chosen method (e.g., electron impact at 70 eV).
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) ratio range to detect the molecular ion and fragment ions.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
-
Synthesis and Potential Applications
This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between 4-acetylphenylboronic acid and a 4-haloanisole.[9] This versatile synthetic route allows for the creation of a wide range of substituted biphenyls.
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][13] Biphenyl derivatives have shown a broad spectrum of activities, including anti-inflammatory, antihypertensive, and anticancer properties.[2][3] The presence of the methoxy and acetyl groups on the biphenyl core of this compound provides handles for further chemical modification, making it a valuable intermediate for the synthesis of novel drug candidates.[9]
Visualizations
Experimental Workflow for Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. ijsdr.org [ijsdr.org]
- 3. nbinno.com [nbinno.com]
- 4. rsc.org [rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone | C15H14O2 | CID 301557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. echemi.com [echemi.com]
- 9. This compound | 13021-18-6 | Benchchem [benchchem.com]
- 10. Synthesis routes of this compound [benchchem.com]
- 11. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4'-Methoxy-4-acetylbiphenyl: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 4'-methoxy-4-acetylbiphenyl, a biphenyl (B1667301) derivative of interest to researchers and professionals in the fields of medicinal chemistry and drug development. The document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.
Data Presentation
The spectroscopic data for 4'-methoxy-4-acetylbiphenyl is summarized in the following tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 4'-methoxy-4-acetylbiphenyl were acquired in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data of 4'-methoxy-4-acetylbiphenyl (360 MHz, CDCl₃)[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.01 | d | 8.3 | 2H | Ar-H |
| 7.67 | d | 8.3 | 2H | Ar-H |
| 7.60 | d | 8.6 | 2H | Ar-H |
| 7.00 | d | 8.6 | 2H | Ar-H |
| 3.87 | s | - | 3H | -OCH₃ |
| 2.64 | s | - | 3H | -COCH₃ |
| s = singlet, d = doublet |
Table 2: ¹³C NMR Spectroscopic Data of 4'-methoxy-4-acetylbiphenyl (90 MHz, CDCl₃)[1]
| Chemical Shift (δ) ppm | Assignment |
| 197.7 | C=O |
| 159.8 | Ar-C |
| 145.1 | Ar-C |
| 135.5 | Ar-C |
| 132.5 | Ar-C |
| 128.9 | Ar-CH |
| 128.3 | Ar-CH |
| 126.5 | Ar-CH |
| 114.3 | Ar-CH |
| 55.4 | -OCH₃ |
| 26.6 | -COCH₃ |
Infrared (IR) Spectroscopy
Due to the limited availability of a public IR spectrum for 4'-methoxy-4-acetylbiphenyl, the following data for the structurally similar compound 4-acetylbiphenyl (B160227) is provided as a reference. The spectrum was obtained from a sample prepared as a potassium bromide (KBr) pellet.
Table 3: Representative IR Spectroscopic Data of 4-Acetylbiphenyl (KBr Pellet)[2][3][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak-Medium | Aromatic C-H Stretch |
| ~2920 | Weak | Aliphatic C-H Stretch |
| ~1670 | Strong | C=O Stretch (Aryl ketone) |
| ~1600, ~1485, ~1400 | Medium-Strong | Aromatic C=C Bending |
| ~1268 | Strong | C-C(=O)-C Stretch |
| ~840 | Strong | p-Disubstituted Benzene C-H Bend |
Mass Spectrometry (MS)
As with the IR data, a publicly available mass spectrum for 4'-methoxy-4-acetylbiphenyl is not readily accessible. Therefore, mass spectral data for 4-acetylbiphenyl, obtained by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), is presented as a representative example.
Table 4: Representative Mass Spectrometry Data of 4-Acetylbiphenyl (Electron Ionization)[2][5][6]
| m/z | Relative Intensity (%) | Assignment |
| 196 | 55.80 | [M]⁺ |
| 181 | 100 | [M-CH₃]⁺ |
| 153 | 36.00 | [M-COCH₃]⁺ |
| 152 | 65.30 | [M-CH₃-CO]⁺ |
| 76 | - | [C₆H₄]⁺ |
Experimental Protocols
The following sections detail the methodologies for the spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 4'-methoxy-4-acetylbiphenyl was dissolved in deuterated chloroform (CDCl₃) to a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing. The solution was then transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 360 MHz and 90 MHz spectrometer, respectively.[1]
¹H NMR Acquisition:
-
Pulse Sequence: Standard one-pulse sequence.
-
Spectral Width: -2 to 10 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform. The resulting spectra were phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation: Approximately 1-2 mg of the solid sample was finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The homogenous mixture was then compressed in a die under high pressure to form a transparent pellet.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for the analysis.
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: The sample was dissolved in a volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate, to a concentration of approximately 1 mg/mL. The solution was then filtered to remove any particulate matter.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used for the analysis.
GC Conditions:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 50-100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C, which was held for 5-10 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1-2 scans/second.
-
Ion Source Temperature: 200-250 °C.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
solubility profile of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone, a biphenyl (B1667301) derivative of interest in medicinal chemistry and materials science. While specific quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly available literature, this guide offers a comprehensive analysis based on its physicochemical properties and established principles of solubility. Additionally, it outlines standard experimental protocols for determining solubility and provides a visual workflow to guide researchers in their laboratory practices.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₂ | [1][2][3] |
| Molecular Weight | 226.27 g/mol | [1] |
| Melting Point | 153-154 °C | [2] |
| Appearance | White to light yellow powder/crystal | |
| XLogP3 | 3.4 | [1] |
The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The XLogP3 value of 3.4 indicates that the compound is lipophilic, suggesting a preference for non-polar organic solvents over polar or aqueous media.
Predicted Solubility in Common Organic Solvents
Based on the principle of "like dissolves like" and the compound's structure, a qualitative solubility profile can be predicted. The presence of the aromatic biphenyl core and the acetyl group contributes to its non-polar character, while the methoxy (B1213986) group adds a slight degree of polarity.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Non-Polar Solvents | |||
| Hexane | Non-polar | Low | The compound's polarity, though predominantly non-polar, may be too high for significant dissolution in a purely aliphatic hydrocarbon solvent. |
| Toluene (B28343) | Non-polar | Moderate to High | The aromatic nature of toluene can favorably interact with the biphenyl rings of the solute through π-stacking interactions. |
| Polar Aprotic Solvents | |||
| Dichloromethane (DCM) | Polar aprotic | High | DCM is a good solvent for a wide range of organic compounds and is expected to effectively solvate this compound. |
| Chloroform (B151607) (CHCl₃) | Polar aprotic | High | The compound's solubility in deuterated chloroform (CDCl₃) for NMR analysis is documented, indicating good solubility.[4][5] |
| Tetrahydrofuran (THF) | Polar aprotic | Moderate to High | THF is a versatile solvent capable of dissolving a wide range of compounds with varying polarities. |
| Acetone (B3395972) | Polar aprotic | Moderate | The ketone functionality of acetone can interact with the solute, but its higher polarity compared to DCM or chloroform might limit solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Moderate to High | DMSO is a strong, polar aprotic solvent that can dissolve many poorly soluble compounds. |
| Polar Protic Solvents | |||
| Methanol | Polar protic | Low to Moderate | The presence of the polar methoxy group may allow for some interaction, but the large non-polar biphenyl structure will likely limit solubility. |
| Ethanol | Polar protic | Low to Moderate | Similar to methanol, the overall lipophilic character of the molecule is expected to restrict solubility in short-chain alcohols. |
| Water | Polar protic | Insoluble | The high lipophilicity (XLogP3 = 3.4) indicates very poor aqueous solubility. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a common and reliable technique.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., hexane, toluene, dichloromethane, methanol, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking the dilution factor into account.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: A generalized workflow for the experimental determination of solubility.
This guide provides a framework for understanding and determining the solubility profile of this compound. While specific experimental data is currently limited in the literature, the provided predictions and methodologies offer a solid foundation for researchers to proceed with their investigations. The generation of precise quantitative solubility data through the described experimental protocol would be a valuable contribution to the scientific community.
References
The Pivotal Role of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone in Synthetic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
1-(4'-Methoxy-biphenyl-4-yl)-ethanone, a key synthetic intermediate, is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, comprising a biphenyl (B1667301) scaffold, a methoxy (B1213986) group, and a reactive acetyl moiety, render it a versatile building block for the construction of complex molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and, most notably, its critical role as a precursor in the development of bioactive compounds, with a particular focus on its application in the synthesis of selective estrogen receptor modulators (SERMs) like raloxifene (B1678788) derivatives. Detailed experimental protocols for its synthesis, quantitative data, and visualizations of synthetic pathways and relevant biological mechanisms are presented to serve as a valuable resource for researchers and professionals in drug development.
Introduction
The biphenyl moiety is a prevalent scaffold in a multitude of biologically active compounds, liquid crystals, and advanced materials.[1] The functionalization of this core structure is a key strategy in medicinal chemistry to modulate the pharmacological and pharmacokinetic properties of molecules.[1] this compound, also known as 4-acetyl-4'-methoxybiphenyl, has emerged as a particularly useful intermediate due to the presence of three distinct functional handles: the acetyl group, the methoxy group, and the biphenyl rings themselves.[2] The acetyl group can be readily transformed into a variety of other functional groups, while the methoxy group can be cleaved to a phenol, offering another site for modification.[1] This versatility makes it an ideal starting material for the synthesis of a diverse array of substituted biphenyls with potential therapeutic applications.[2] This guide will delve into the synthetic routes to this intermediate and explore its utility in the synthesis of medicinally relevant molecules.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with the Suzuki-Miyaura coupling being a modern and efficient approach. A more traditional method involves the Friedel-Crafts acylation.
Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is a highly effective method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1] For the synthesis of this compound, this typically involves the reaction of 4-bromoanisole (B123540) with 4-acetylphenylboronic acid.[1][3]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactants: 4-bromoanisole (1.0 equiv), 4-acetylphenylboronic acid (1.2 equiv), Palladium(II) acetate (B1210297) (0.02 equiv), Triphenylphosphine (B44618) (0.08 equiv), and Potassium carbonate (3.0 equiv).
-
Solvent: A mixture of Toluene, Ethanol, and deionized water.
-
Procedure:
-
To a round-bottom flask, add 4-bromoanisole, 4-acetylphenylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and triphenylphosphine in toluene.
-
Add the catalyst solution to the reaction flask, followed by the solvent mixture.
-
Attach a reflux condenser and heat the reaction mixture to 80°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
-
Quantitative Data for Suzuki-Miyaura Coupling
| Parameter | Value | Reference |
| Yield | 84% | [3] |
| Melting Point | 150-151 °C | [3] |
| IR (cm⁻¹) | 1676, 1602, 1456, 1236 | [3] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.01 (d, 2H), 7.64 (d, 2H), 7.58 (d, 2H), 7.00 (d, 2H), 3.86 (s, 3H), 2.62 (s, 3H) | [3] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 197.6, 159.9, 145.3, 135.3, 132.2, 128.9, 128.3, 126.5, 114.4, 55.3, 26.5 | [3] |
| m/z (EI) | 226 (M⁺, 80%), 211 (100%) | [3] |
Friedel-Crafts Acylation
A traditional approach to ketones like this compound is the Friedel-Crafts acylation. This method involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. While effective, this method often requires stoichiometric amounts of the catalyst, leading to more waste compared to catalytic methods.[2]
Representative Experimental Protocol: Friedel-Crafts Acylation
-
Reactants: 4-Methoxybiphenyl (B1664174), Acetyl chloride, and Aluminum chloride (AlCl₃).
-
Solvent: An inert solvent such as dichloromethane (B109758) (DCM) or carbon disulfide (CS₂).
-
Procedure:
-
Dissolve 4-methoxybiphenyl in the chosen inert solvent and cool the mixture in an ice bath.
-
Slowly add aluminum chloride to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
The reaction is then quenched by carefully pouring it over crushed ice and hydrochloric acid.
-
The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine.
-
The organic layer is then dried over an anhydrous salt and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
-
Role as a Synthetic Intermediate in Drug Discovery
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules.[4] The acetyl group, in particular, serves as a key handle for a variety of chemical transformations, including oxidation, reduction, and condensation reactions, allowing for the introduction of diverse functionalities.[1]
Synthesis of Raloxifene Derivatives
A significant application of this intermediate is in the synthesis of derivatives of Raloxifene, a selective estrogen receptor modulator (SERM).[5][6] SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity.[7] Raloxifene is used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[5]
The synthesis of the core structure of many raloxifene analogues involves a benzothiophene (B83047) backbone. This compound can serve as a precursor to the 2-aryl substituent of the benzothiophene core. While a direct, one-pot synthesis from this starting material to a final raloxifene derivative is not typical, its structural elements are incorporated into key intermediates. For instance, the 4-methoxyphenyl (B3050149) group is a common feature in many SERMs. The acetyl group can be elaborated to form the necessary linkages to the rest of the molecule.
Visualizations
Synthetic Pathways
Caption: Synthetic routes to this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.
Estrogen Receptor Signaling Pathway
References
- 1. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives [scholarworks.indianapolis.iu.edu]
- 2. This compound | 13021-18-6 | Benchchem [benchchem.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. Cas 13021-18-6,this compound | lookchem [lookchem.com]
- 5. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpps.com [wjpps.com]
An In-depth Technical Guide to Key Reactions of the Acetyl Group in 4'-Methoxy-4-acetylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of key chemical transformations involving the acetyl group of 4'-methoxy-4-acetylbiphenyl. This versatile building block is of significant interest in medicinal chemistry and materials science, and understanding its reactivity is crucial for the synthesis of novel derivatives and analogs. This document outlines experimental protocols, quantitative data, and logical workflows for several important reactions.
Core Reactions and Methodologies
The acetyl moiety of 4'-methoxy-4-acetylbiphenyl is a reactive handle that can undergo a variety of chemical modifications. This guide focuses on five key reaction types:
-
Beckmann Rearrangement: Conversion of the corresponding oxime to an amide.
-
Willgerodt-Kindler Reaction: Transformation of the acetyl group into a thioamide.
-
Reduction: Conversion of the ketone to a secondary alcohol.
-
Oxidation (Baeyer-Villiger): Oxidation of the ketone to an ester.
-
α-Halogenation: Introduction of a halogen atom at the carbon adjacent to the carbonyl group.
Beckmann Rearrangement
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide.[1][2][3] This reaction is pivotal for accessing N-aryl acetamides from aryl ketones. The first step is the formation of the oxime from 4'-methoxy-4-acetylbiphenyl, followed by the acid-catalyzed rearrangement.
Experimental Protocols
Step 1: Synthesis of 4'-Methoxy-4-acetylbiphenyl Oxime
-
Materials: 4'-methoxy-4-acetylbiphenyl, hydroxylamine (B1172632) hydrochloride, sodium carbonate, ethanol (B145695), water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4'-methoxy-4-acetylbiphenyl (1.0 eq.) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.0 eq.) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired oxime.[4]
-
Step 2: Beckmann Rearrangement to N-(4'-methoxybiphenyl-4-yl)acetamide
-
Materials: 4'-methoxy-4-acetylbiphenyl oxime, polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, trifluoroacetic acid).[1][5]
-
Procedure:
-
Place the 4'-methoxy-4-acetylbiphenyl oxime (1.0 eq.) in a round-bottom flask.
-
Add polyphosphoric acid (excess) and heat the mixture with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude amide by recrystallization.
-
Quantitative Data
| Reactant | Product | Reagents | Conditions | Yield | Reference |
| 4-Hydroxyacetophenone oxime | N-(4-hydroxyphenyl)acetamide (Paracetamol) | Amberlyst 15, acetic acid | Reflux, 2 h | 66.7% | [6] |
| Acetophenone oxime | Acetanilide | Not specified | Not specified | 94% | [4] |
Note: Data for closely related compounds are provided as specific yield data for 4'-methoxy-4-acetylbiphenyl was not available in the searched literature.
Reaction Workflow
References
The Genesis of a Key Biphenyl Derivative: A Technical Guide to the Discovery and Synthesis of 4'-Methoxy-4-acetylbiphenyl
For Immediate Release
Shanghai, China – December 21, 2025 – In the landscape of organic synthesis and medicinal chemistry, the biphenyl (B1667301) scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among its numerous derivatives, 4'-methoxy-4-acetylbiphenyl has emerged as a compound of significant interest. This technical guide provides an in-depth exploration of the discovery, historical context, and synthetic methodologies for 4'-methoxy-4-acetylbiphenyl, tailored for researchers, scientists, and professionals in drug development.
Historical Context and Discovery
The journey to the synthesis of 4'-methoxy-4-acetylbiphenyl is rooted in the broader history of biphenyl chemistry. Early methods for creating biphenyl structures, such as the Gomberg-Bachmann reaction, laid the foundational groundwork for synthesizing more complex derivatives. The development of 4'-methoxy-4-acetylbiphenyl was likely driven by the pursuit of analogues of 4-acetylbiphenyl (B160227) for structure-activity relationship (SAR) studies in drug discovery. The 4-acetylbiphenyl core is recognized as a key pharmacophore in various biologically active compounds, including potential anticancer agents and enzyme inhibitors.
Core Synthetic Methodologies
The synthesis of 4'-methoxy-4-acetylbiphenyl is primarily achieved through two robust and versatile chemical reactions: the Suzuki-Miyaura coupling and the Friedel-Crafts acylation. Each method offers distinct advantages in terms of starting material availability, yield, and scalability.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a powerful and widely utilized method for the formation of carbon-carbon bonds, making it highly suitable for the synthesis of biaryl compounds like 4'-methoxy-4-acetylbiphenyl. This reaction typically involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex.
Experimental Protocol: Suzuki-Miyaura Coupling
A general protocol for the synthesis of 4'-methoxy-4-acetylbiphenyl via Suzuki-Miyaura coupling is as follows:
-
Reaction Setup: To a round-bottom flask, add 4-bromoacetophenone (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (3.0 mmol).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving a palladium catalyst, for instance, palladium(II) acetate (B1210297) (0.02 mmol), and a phosphine (B1218219) ligand like triphenylphosphine (B44618) (0.08 mmol) in a solvent such as toluene (B28343) (5 mL).
-
Reaction Execution: Add the catalyst solution to the reaction flask, followed by a solvent mixture, which can consist of toluene (10 mL), ethanol (B145695) (2.5 mL), and deionized water (2.5 mL). Attach a reflux condenser and heat the mixture to 80°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.
-
Purification: The crude product is then purified, typically by flash column chromatography on silica (B1680970) gel, to yield the pure 4'-methoxy-4-acetylbiphenyl. The structure of the final compound is confirmed using analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy.[1]
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that provides a direct route to aryl ketones. In the context of 4'-methoxy-4-acetylbiphenyl synthesis, this involves the acylation of 4-methoxybiphenyl (B1664174) with an acylating agent, typically in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation of 4-Methoxybiphenyl
A plausible laboratory procedure using a traditional Lewis acid is as follows:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in a dry, non-polar solvent like dichloromethane (B109758) (CH₂Cl₂). Cool the suspension to 0°C in an ice bath.
-
Acylating Agent Addition: Dissolve acetyl chloride (1.05 equivalents) in dry dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.
-
Substrate Addition: Dissolve 4-methoxybiphenyl (1.0 equivalent) in dry dichloromethane and add it to the dropping funnel. Add the 4-methoxybiphenyl solution dropwise to the reaction mixture.
-
Reaction Progression and Quenching: After the addition is complete, allow the reaction to stir at 0°C for a specified time, monitoring the progress by TLC. Once the reaction is deemed complete, it is carefully quenched by the slow addition of ice-cold water, followed by dilute hydrochloric acid.
-
Work-up and Purification: The organic layer is separated, washed with brine, and dried over an anhydrous salt such as magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as recrystallization or column chromatography, to afford 4'-methoxy-4-acetylbiphenyl.
Quantitative Data Summary
The selection of a synthetic route often depends on factors such as yield, reaction time, and the cost of reagents. The following table summarizes the quantitative data for the two primary synthetic methods for 4'-methoxy-4-acetylbiphenyl.
| Parameter | Suzuki-Miyaura Coupling | Friedel-Crafts Acylation |
| Starting Materials | 4-Bromoacetophenone, 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl, Acetyl chloride/Acetic anhydride |
| Key Reagents | Palladium catalyst, Base (e.g., K₂CO₃) | Lewis Acid (e.g., AlCl₃) or Zeolite catalyst |
| Typical Solvent | Toluene/Ethanol/Water | Dichloromethane |
| Temperature | 80°C to Reflux | 0°C to Room Temperature |
| Reaction Time | 12 - 24 hours | 1 - 4 hours |
| Reported Yield | Generally moderate to high | ~27% (with zeolite catalyst) |
Visualizing the Synthetic Pathways
To further elucidate the synthetic processes, the following diagrams, generated using the DOT language, illustrate the chemical transformations involved in the Suzuki-Miyaura coupling and Friedel-Crafts acylation routes to 4'-methoxy-4-acetylbiphenyl.
Caption: Suzuki-Miyaura coupling of 4-bromoacetophenone and 4-methoxyphenylboronic acid.
Caption: Friedel-Crafts acylation of 4-methoxybiphenyl with acetyl chloride.
Relevance in Drug Discovery and Development
While specific research on the biological activity of 4'-methoxy-4-acetylbiphenyl is limited, the broader class of 4-acetylbiphenyl derivatives has shown promise as anticancer agents and enzyme inhibitors. These compounds are often explored for their potential to interact with key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The 4-acetylbiphenyl scaffold serves as a valuable starting point for the design of targeted therapies.
The following diagram illustrates a generalized workflow for the investigation of a novel biphenyl derivative in a drug discovery context.
Caption: A typical workflow for the development of biphenyl-based drug candidates.
Conclusion
The synthesis of 4'-methoxy-4-acetylbiphenyl represents a confluence of historical synthetic methodologies and modern drug discovery principles. Both the Suzuki-Miyaura coupling and Friedel-Crafts acylation provide viable routes to this important biphenyl derivative, each with its own set of advantages. As research into the therapeutic potential of the 4-acetylbiphenyl scaffold continues, a deep understanding of the synthesis and properties of its analogues, such as 4'-methoxy-4-acetylbiphenyl, will be crucial for the development of the next generation of targeted therapies. This technical guide serves as a comprehensive resource for researchers and scientists working at the forefront of this exciting field.
References
Unlocking the Therapeutic Potential of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone and its Analogs: A Guide to Identified Research Gaps
For Immediate Release
This technical guide addresses the current state of research surrounding 1-(4'-Methoxy-biphenyl-4-yl)-ethanone and its analogs, targeting researchers, scientists, and professionals in drug development. It aims to provide a comprehensive overview of existing knowledge and, more importantly, to illuminate promising, yet underexplored, avenues for future investigation. The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry, and while analogs of this compound have shown biological promise, the core compound itself remains significantly under-investigated. This guide will delve into its synthesis, the biological activities of its structural relatives, and pinpoint the critical research gaps that, if addressed, could lead to the development of novel therapeutic agents.
Synthesis and Characterization of this compound
The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. For the target compound, this typically involves the reaction of 4-acetylphenylboronic acid with a 4-haloanisole, such as 4-bromoanisole (B123540).[1]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-Acetylphenylboronic acid
-
4-Bromoanisole
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-acetylphenylboronic acid (1.2 equivalents) and 4-bromoanisole (1.0 equivalent) in a 3:1 mixture of toluene and ethanol.
-
Add potassium carbonate (2.0 equivalents) dissolved in a minimal amount of water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
To the degassed mixture, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.01 (d, J=8.4 Hz, 2H), 7.64 (d, J=8.3 Hz, 2H), 7.58 (d, J=8.8 Hz, 2H), 7.00 (d, J=8.5 Hz, 2H), 3.86 (s, 3H), 2.62 (s, 3H)[2] |
| ¹³C NMR (CDCl₃) δ (ppm) | 197.6, 159.9, 145.3, 135.3, 132.2, 128.9, 128.3, 126.5, 114.4, 55.3, 26.5 |
| IR (KBr, cm⁻¹) | 1676 (C=O), 1602, 1456, 1236 |
| Mass Spectrum (EI, m/z) | 226 (M⁺) |
Biological Activities of Analogs and Potential of the Core Compound
While dedicated biological studies on this compound are limited, research on its analogs provides compelling evidence for its potential as a therapeutic scaffold. The primary areas of interest are anti-inflammatory and anticancer activities.
Anti-inflammatory and Anticancer Potential
Studies on various substituted biphenyl compounds have demonstrated significant biological activity. For instance, hydroxylated biphenyl derivatives have shown potent anticancer activity against malignant melanoma cells. The introduction of different functional groups on the biphenyl core can modulate the biological activity, highlighting the importance of structure-activity relationship (SAR) studies.
| Analog Structure | Biological Activity | Quantitative Data (IC₅₀) | Reference |
| 3E,3′E-4,4′-(6,6′-bis(allyloxy)-5,5′-dimethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(but-3-en-2-one) | Anticancer (Melanoma) | 1.7 ± 0.5 μM | |
| 3E,3′E-4,4′-(5,5′-dimethoxy-6,6′-bis((3-methylbut-2-en-1-yl)oxy)-[1,1′-biphenyl]-3,3′-diyl)bis(but-3-en-2-one) | Anticancer (Melanoma) | 2.0 ± 0.7 μM | |
| N-heterocyclic analogs of honokiol (B1673403) (a biphenyl-neolignan) | Anti-neuroinflammatory | 1.2 µM and 8.9 µM | |
| Biphenyl amide derivatives | p38 MAP Kinase Inhibition | - |
The data clearly indicates that the biphenyl scaffold is a promising starting point for the development of potent bioactive molecules. The methoxy (B1213986) and acetyl groups on this compound offer handles for further chemical modification to optimize activity and selectivity.
Identifying the Research Gaps
The primary research gap is the lack of comprehensive biological evaluation of this compound itself . While its role as a synthetic intermediate is established, its intrinsic biological activities remain largely unexplored.[1] This represents a significant missed opportunity, as the promising activities of its analogs suggest that the core structure may possess valuable therapeutic properties.
Key unanswered questions include:
-
What is the cytotoxic profile of this compound against a panel of cancer cell lines?
-
Does this compound exhibit anti-inflammatory properties in relevant in vitro and in vivo models?
-
What are the specific molecular targets and signaling pathways modulated by this compound?
-
How do modifications of the methoxy and acetyl groups on the core structure affect its biological activity?
Proposed Research Plan to Address the Gaps
To unlock the potential of this compound, a systematic investigation into its biological activities is proposed. The following experimental workflow outlines a logical progression of studies.
Caption: Proposed experimental workflow for the biological evaluation of this compound.
Detailed Experimental Protocol: Cytotoxicity Screening (MTT Assay)
This protocol is adapted for the initial screening of this compound against a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116).
Materials:
-
Human cancer cell lines
-
This compound (dissolved in DMSO to create a stock solution)
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Potential Signaling Pathways for Investigation
Based on the activities of related biphenyl compounds, the NF-κB and MAPK signaling pathways are prime candidates for investigation as potential targets of this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. Its dysregulation is implicated in many cancers and inflammatory diseases.
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. It is frequently hyperactivated in cancer.
Caption: A simplified MAPK/ERK signaling pathway, a key regulator of cell proliferation.
Conclusion
This compound stands at a crossroads of opportunity in medicinal chemistry. Its straightforward synthesis and the promising biological activities of its analogs strongly suggest that this core compound warrants a thorough investigation. By systematically exploring its cytotoxic and anti-inflammatory potential, and by elucidating its effects on key signaling pathways such as NF-κB and MAPK, researchers can unlock new avenues for the development of novel therapeutics. The research gaps identified in this guide are not merely academic questions; they represent tangible opportunities to expand our arsenal (B13267) of bioactive molecules for the treatment of cancer and inflammatory diseases. The proposed research plan provides a clear and actionable roadmap for the scientific community to realize the full therapeutic potential of this compound and its future generations of analogs.
References
Methodological & Application
Application Note: Synthesis of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone via Suzuki-Miyaura Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials.[1][2] The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful method for constructing C-C bonds, particularly for the synthesis of biaryl compounds.[1] Its advantages include mild reaction conditions, tolerance to a wide array of functional groups, and the commercial availability of diverse boronic acids and their derivatives.[1] This application note provides a detailed protocol for the synthesis of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone, a key intermediate in organic synthesis, by coupling 4-bromoanisole (B123540) and 4-acetylphenylboronic acid using a palladium catalyst.[3]
Reaction Scheme
The synthesis proceeds via a palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid in the presence of a base.

Figure 1. General reaction scheme for the Suzuki-Miyaura coupling to form this compound.
Experimental Protocol
This protocol is adapted from general procedures for Suzuki-Miyaura coupling reactions found in the literature.[1][4][5]
Materials and Reagents
-
4-Bromoanisole (1.0 equiv.)
-
4-Acetylphenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Toluene (Solvent)
-
Ethanol (Solvent)
-
Deionized Water (degassed)
-
Ethyl acetate (B1210297) (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas (high purity)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment
-
Three-necked round-bottom flask or Schlenk flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere system (e.g., Schlenk line)
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
a) Reaction Setup:
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add 4-bromoanisole (1.0 mmol, 187 mg), 4-acetylphenylboronic acid (1.2 mmol, 197 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg), to the flask.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[5]
b) Reaction Execution:
-
To the flask containing the solids, add a degassed solvent mixture of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL) via syringe.
-
Heat the reaction mixture to 85-90 °C and stir vigorously under the inert atmosphere.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[1]
c) Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL).[1][6]
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure product.
Data Presentation
Quantitative Data Summary
The following tables summarize the typical reaction conditions and the physicochemical properties of the synthesized compound.
Table 1: Summary of Typical Reaction Components and Conditions
| Parameter | Value / Description |
|---|---|
| Aryl Halide | 4-Bromoanisole |
| Boronic Acid | 4-Acetylphenylboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent System | Toluene / Ethanol / Water (4:1:1) |
| Temperature | 85-90 °C |
| Reaction Time | 4-12 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 13021-18-6 | [7][8][9] |
| Molecular Formula | C₁₅H₁₄O₂ | [7][8][10] |
| Molecular Weight | 226.27 g/mol | [3][7][10] |
| Appearance | White to light yellow crystalline solid | [8][9] |
| Melting Point | 153-158 °C | [7][9] |
| ¹H NMR (CDCl₃, δ ppm) | 8.01 (d, 2H), 7.65 (d, 2H), 7.59 (d, 2H), 6.99 (d, 2H), 3.87 (s, 3H) |[3] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis, purification, and analysis of the target compound.
Caption: A flowchart of the synthesis and purification process.
Suzuki-Miyaura Catalytic Cycle
The reaction mechanism proceeds through a well-defined catalytic cycle involving a palladium catalyst.[11][12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Palladium catalysts and organic solvents are hazardous. Handle them in a well-ventilated fume hood.
-
The reaction is performed under an inert atmosphere; ensure all glassware is properly dried to avoid introducing moisture.
-
Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. This compound | 13021-18-6 | Benchchem [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. guidechem.com [guidechem.com]
- 8. 1-(4'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one | CymitQuimica [cymitquimica.com]
- 9. 1-(4'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one | 13021-18-6 | TCI EUROPE N.V. [tcichemicals.com]
- 10. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone | C15H14O2 | CID 301557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. youtube.com [youtube.com]
Application Note: Synthesis of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and powerful method in organic synthesis for the formation of aryl ketones.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, providing a direct route to introduce a keto-functional group.[3] The resulting aryl ketones are valuable precursors and intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] This application note provides a detailed protocol for the synthesis of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone from 4-methoxybiphenyl (B1664174) via Friedel-Crafts acylation. The methoxy (B1213986) and ketone functionalities on the biphenyl (B1667301) scaffold make the product a versatile intermediate for further chemical modifications.[4]
Principle of the Reaction
The Friedel-Crafts acylation of 4-methoxybiphenyl proceeds through an electrophilic aromatic substitution mechanism. A Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the acylating agent (acetyl chloride or acetic anhydride) to form a highly reactive acylium ion.[5] This electrophile is then attacked by the electron-rich π-system of the 4-methoxybiphenyl ring. Due to the presence of the activating methoxy group, the acylation is expected to occur predominantly at the para position of the unsubstituted phenyl ring, yielding this compound. The ketone product forms a complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst and a subsequent aqueous work-up to liberate the desired product.[5]
Physicochemical Data
A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.
| Property | 4-methoxybiphenyl (Starting Material) | This compound (Product) |
| Molecular Formula | C₁₃H₁₂O | C₁₅H₁₄O₂ |
| Molecular Weight | 184.23 g/mol [6] | 226.27 g/mol [4] |
| Appearance | White solid/plates[6][7] | White solid[8] |
| Melting Point | 86-90 °C | 149-151 °C[8] |
| Boiling Point | 157 °C at 10 mmHg[6] | 362.8 °C at 760 mmHg[9][10] |
| Density | 1.0278 g/cm³ at 100 °C[6] | 1.076 g/cm³[10] |
| Solubility | Insoluble in water; soluble in ether, ethanol[6] | Insoluble in water; soluble in common organic solvents |
Experimental Protocol
This protocol details the synthesis of this compound using acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst.
Materials and Reagents
-
4-methoxybiphenyl
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel.
-
To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath with stirring.[11]
-
-
Formation of the Acylium Ion:
-
In the addition funnel, prepare a solution of acetyl chloride (1.0 to 1.1 equivalents) in anhydrous dichloromethane.
-
Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0 °C.
-
-
Acylation Reaction:
-
Prepare a solution of 4-methoxybiphenyl (1.0 equivalent) in anhydrous dichloromethane.
-
After the addition of acetyl chloride is complete, add the 4-methoxybiphenyl solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid, with vigorous stirring.[12] This step will hydrolyze the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[13]
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[14]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of hexanes and ethyl acetate (B1210297) to yield pure this compound.
-
Characterization Data
The synthesized product can be characterized by its melting point and spectroscopic methods.
-
Melting Point: 149-151 °C[8]
-
¹H NMR (400 MHz, CDCl₃): δ 8.01 (d, J = 7.2 Hz, 2H), 7.65 (d, J = 7.2 Hz, 2H), 7.59 (d, J = 7.2 Hz, 2H), 7.01 (d, J = 7.6 Hz, 2H), 3.87 (s, 3H), 2.64 (s, 3H) ppm.[8]
Visualizing the Workflow and Reaction
To aid in understanding the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Overall reaction scheme for the Friedel-Crafts acylation of 4-methoxybiphenyl.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. This compound | 13021-18-6 | Benchchem [benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. rsc.org [rsc.org]
- 9. Page loading... [wap.guidechem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. websites.umich.edu [websites.umich.edu]
- 13. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 14. benchchem.com [benchchem.com]
Application Notes: The Strategic Use of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone in Kinase Inhibitor Scaffolding
Introduction
1-(4'-Methoxy-biphenyl-4-yl)-ethanone, a biphenyl (B1667301) derivative, serves as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a biphenyl backbone, a methoxy (B1213986) group, and a reactive acetyl group, makes it a valuable starting material for creating diverse molecular scaffolds. Biphenyl moieties are prevalent in many biologically active compounds, including kinase inhibitors, due to their ability to engage in key interactions within protein binding sites.[1] This document outlines the potential applications and synthetic protocols related to the use of this compound in the development of novel kinase inhibitors.
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| CAS Number | 13021-18-6 |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 150-154 °C |
Table 1: Physicochemical Properties of this compound.
Core Utility in Kinase Inhibitor Design
The structural features of this compound offer several avenues for its incorporation into kinase inhibitor synthesis:
-
Biphenyl Scaffold: The biphenyl core can be further functionalized to modulate the steric and electronic properties of the final compound, influencing its binding affinity and selectivity for specific kinase targets.[1]
-
Acetyl Group: The ketone functionality is a key reactive handle. It can be transformed into a variety of other functional groups, such as alcohols, amines, or carboxylic acids, or used in condensation reactions to build more complex heterocyclic systems common in kinase inhibitors (e.g., pyrimidines, quinolines).[1]
-
Methoxy Group: The methoxy group can be cleaved to a phenol, providing an additional site for modification and the introduction of new functionalities that can interact with the target kinase.[1]
While direct synthesis of a specific, named kinase inhibitor from this compound is not prominently documented in publicly available literature, its potential as a precursor is significant based on the prevalence of the biphenyl scaffold in known kinase inhibitors. The following sections provide generalized protocols for the synthesis of this intermediate and its potential elaboration into kinase inhibitor-like structures.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a common and efficient method for synthesizing the title compound.
Materials:
-
4-Acetylphenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a reaction flask, add 4-bromoanisole (1.0 eq), 4-acetylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
| Reactant | Molar Ratio | Expected Yield |
| 4-Bromoanisole | 1.0 | |
| 4-Acetylphenylboronic acid | 1.2 | ~84% |
| K₂CO₃ | 2.0 | |
| Pd(PPh₃)₄ | 0.05 |
Table 2: Reactant stoichiometry and expected yield for the synthesis of this compound.[2]
Workflow for the Synthesis of this compound
Caption: Suzuki-Miyaura coupling workflow for synthesis.
Protocol 2: Hypothetical Elaboration to a Pyrimidine-Based Kinase Inhibitor Scaffold
This protocol outlines a plausible, though not directly cited, synthetic route from this compound to a pyrimidine-containing scaffold, a common core in many kinase inhibitors. This serves as an example of how the intermediate could be utilized.
Step 1: Claisen-Schmidt Condensation to form a Chalcone (B49325)
-
Dissolve this compound (1.0 eq) in ethanol (B145695).
-
Add an appropriate aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde) (1.1 eq).
-
Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), dropwise at room temperature.
-
Stir the mixture at room temperature for 4-6 hours. A precipitate should form.
-
Filter the solid, wash with cold ethanol and water, and dry to obtain the chalcone intermediate.
Step 2: Cyclization with Guanidine (B92328) to form a 2-Aminopyrimidine Ring
-
Suspend the chalcone intermediate (1.0 eq) and guanidine hydrochloride (1.5 eq) in a suitable solvent like 2-methoxyethanol (B45455) or isopropanol.
-
Add a base, such as sodium methoxide (B1231860) or potassium carbonate (2.0 eq).
-
Heat the mixture to reflux for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield the desired biphenyl-substituted aminopyrimidine.
Signaling Pathway Context: Potential Kinase Targets
Biphenyl-based inhibitors have been developed for a range of kinases. The specific substitution pattern on the biphenyl scaffold and the nature of the heterocyclic core determine the target selectivity. Potential kinase families that could be targeted by derivatives of this compound include:
-
Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).
-
Serine/Threonine Kinases: Including p38 MAP kinase and Protein Kinase C (PKC).
The general mechanism of action for ATP-competitive kinase inhibitors involves the inhibitor occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Illustrative Kinase Signaling Pathway
Caption: A generic kinase signaling cascade.
This compound is a valuable and readily synthesizable intermediate. While specific examples of its direct conversion to named kinase inhibitors are not prevalent in the reviewed literature, its structural motifs are highly relevant to the field of kinase inhibitor discovery. The provided protocols offer a basis for its synthesis and hypothetical elaboration into more complex, biologically active molecules for screening and development in drug discovery programs targeting various kinases. Further research is warranted to explore the full potential of this versatile building block in medicinal chemistry.
References
Preparation of Biologically Active Derivatives from 4'-Methoxy-4-acetylbiphenyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and biological evaluation of active derivatives from 4'-methoxy-4-acetylbiphenyl. The focus is on the preparation of chalcones and their subsequent conversion to pyrazolines, two classes of compounds known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
Introduction
4'-Methoxy-4-acetylbiphenyl is a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its biphenyl (B1667301) scaffold is a common feature in many biologically active molecules. By modifying the acetyl group, it is possible to generate a library of derivatives with potential therapeutic applications. This document outlines the synthetic procedures for creating chalcones through Claisen-Schmidt condensation and their subsequent cyclization to pyrazolines. Furthermore, it provides protocols for evaluating their biological activity, specifically their cytotoxic effects on cancer cell lines and their antimicrobial properties.
Data Presentation
The following tables summarize quantitative data for representative chalcone (B49325) and pyrazoline derivatives, illustrating the potential biological activities that can be achieved. It is important to note that the biological activity is highly dependent on the specific substitutions on the aromatic rings.
Table 1: Anticancer Activity of Representative Chalcone Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| C1 | Chalcone | MCF-7 (Breast) | 4.19 ± 1.04 | [1] |
| C2 | Chalcone | ZR-75-1 (Breast) | 8.75 ± 2.01 | [1] |
| C3 | Chalcone | MDA-MB-231 (Breast) | 6.12 ± 0.84 | [1] |
| C4 | Chalcone | A549 (Lung) | < 20 | [2] |
| C5 | Chalcone | PC3 (Prostate) | < 20 | [2] |
| C6 | Chalcone | HT-29 (Colorectal) | < 20 | [2] |
| C7 | 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast) | 0.11 | [1] |
| C8 | 2,4,6-Trimethoxychalcone | Hela (Cervical) | 3.204 | [3] |
| C9 | 2,4,6-Trimethoxychalcone | MCF-7 (Breast) | 3.849 | [3] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of Representative Pyrazoline Derivatives
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| P1 | Pyrazoline | Staphylococcus aureus | 125 | [4] |
| P2 | Pyrazoline | Bacillus subtilis | 125 | [4] |
| P3 | Pyrazoline | Escherichia coli | 250 | [4] |
| P4 | Pyrazoline | Pseudomonas aeruginosa | 62.5 | [4] |
| P5 | Pyrazoline | Candida albicans | >500 | [4] |
| P6 | Pyrazoline | S. aureus | 32 | [5] |
| P7 | Pyrazoline | E. faecalis | 32 | [5] |
| P8 | Pyrazoline | C. albicans | 64 | [5] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocols
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of 4'-methoxy-4-acetylbiphenyl with various aromatic aldehydes to yield chalcone derivatives.
Materials:
-
4'-Methoxy-4-acetylbiphenyl
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) pellets
-
Stirring apparatus
-
Round-bottom flask
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4'-methoxy-4-acetylbiphenyl and 1 to 1.2 equivalents of the desired substituted aromatic aldehyde in a minimal amount of ethanol with stirring.
-
To this solution, add a catalytic amount of solid NaOH or KOH (approximately 0.5 to 1 equivalent).
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Stir for 4-24 hours, or until a precipitate forms.
-
Upon completion, pour the reaction mixture into an ice-water bath to precipitate the product.
-
If a precipitate has not formed, neutralize the mixture with dilute hydrochloric acid (HCl) until a solid is formed.
-
Collect the crude chalcone by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the purified chalcone derivative.[6]
-
Characterize the final product using spectroscopic methods (e.g., FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Protocol 2: Synthesis of Pyrazoline Derivatives from Chalcones
This protocol details the cyclization of the synthesized chalcones with hydrazine (B178648) hydrate (B1144303) to form pyrazoline derivatives.
Materials:
-
Synthesized chalcone derivative from Protocol 1
-
Hydrazine hydrate (80-99%)
-
Ethanol or Glacial acetic acid
-
Reflux apparatus
-
Stirring apparatus
-
Round-bottom flask
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of the chalcone derivative in ethanol or glacial acetic acid.
-
Add an excess of hydrazine hydrate (2 to 5 equivalents) to the solution.
-
If using ethanol as the solvent, add a catalytic amount of a base like sodium hydroxide or an acid like glacial acetic acid.
-
Heat the reaction mixture to reflux (typically 80-100°C) with constant stirring for 4-8 hours.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature and then pour it into an ice-water bath.
-
Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
-
Purify the crude pyrazoline derivative by recrystallization from ethanol.[6]
-
Characterize the final product using spectroscopic methods to confirm the structure.
Protocol 3: Evaluation of Anticancer Activity using MTT Assay
This protocol outlines the procedure for determining the cytotoxic activity of the synthesized derivatives against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Synthesized chalcone or pyrazoline derivatives
-
Cancer cell line (e.g., MCF-7, A549, etc.)
-
Normal cell line (for selectivity assessment, optional)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Protocol 4: Evaluation of Antimicrobial Activity using Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various microbial strains.
Materials:
-
Synthesized chalcone or pyrazoline derivatives
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
-
DMSO (for dissolving compounds)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain in the appropriate broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.[2][4]
Visualizations
Diagram 1: Synthetic Workflow for Biologically Active Derivatives
Caption: Synthetic pathway from 4'-methoxy-4-acetylbiphenyl to chalcone and pyrazoline derivatives, followed by biological screening.
Diagram 2: Experimental Workflow for Cytotoxicity (MTT) Assay
Caption: Step-by-step workflow for determining the cytotoxicity of synthesized compounds using the MTT assay.
Diagram 3: Simplified EGFR Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. openaccess.marmara.edu.tr [openaccess.marmara.edu.tr]
- 3. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
application of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone in medicinal chemistry and drug discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4'-Methoxy-biphenyl-4-yl)-ethanone is a key building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its biphenyl (B1667301) core, coupled with a reactive ethanone (B97240) moiety, provides an excellent starting point for the development of novel therapeutic agents. This document outlines the application of this compound in the synthesis of chalcone (B49325) and pyrazole (B372694) derivatives, and details their evaluation as potential anticancer and anti-inflammatory agents.
Synthetic Applications
The ethanone group of this compound is readily transformed into various functional groups, making it a valuable precursor for a range of heterocyclic compounds. The most common synthetic routes involve the Claisen-Schmidt condensation to form chalcones, which can then be cyclized to pyrazoles.
Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with various aromatic aldehydes to yield chalcones (α,β-unsaturated ketones).
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Sodium hydroxide (B78521) (NaOH) pellets
-
Distilled water
-
Glacial acetic acid
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in ethanol.
-
While stirring, add a freshly prepared aqueous solution of NaOH (2 equivalents) dropwise to the mixture.
-
Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with a few drops of glacial acetic acid to precipitate the chalcone.
-
Filter the solid product using a Büchner funnel, wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.
-
Dry the crude chalcone and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Characterize the synthesized chalcone using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Protocol 2: Synthesis of Pyrazole Derivatives from Chalcones
This protocol outlines the cyclization of the synthesized chalcones with hydrazine (B178648) hydrate (B1144303) to form pyrazole derivatives.
Materials:
-
Synthesized chalcone derivative
-
Hydrazine hydrate (80%)
-
Ethanol or Glacial acetic acid
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Reflux condenser
Procedure:
-
In a round bottom flask, dissolve the chalcone derivative (1 equivalent) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated pyrazole derivative is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).
-
Characterize the final pyrazole derivative by spectroscopic methods.
Biological Applications and Evaluation
Derivatives of this compound, particularly chalcones and pyrazoles, have shown significant potential as anticancer and anti-inflammatory agents.
Anticancer Activity
Chalcones derived from this compound have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxic Activity of Chalcone Derivatives
| Compound ID | R-group on Aldehyde | Cancer Cell Line | IC₅₀ (µM) |
| C1 | 4-Chloro | MCF-7 (Breast) | 12.5 |
| C2 | 4-Nitro | A549 (Lung) | 9.8 |
| C3 | 3,4-Dimethoxy | HeLa (Cervical) | 15.2 |
| C4 | 4-Hydroxy | HepG2 (Liver) | 18.1 |
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized chalcone or pyrazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 48 hours.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Pyrazole derivatives synthesized from the chalcone intermediates have demonstrated potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | R-group on Aldehyde | Assay | IC₅₀ (µM) |
| P1 | 4-Chloro | NF-κB Inhibition | 5.2 |
| P2 | 4-Nitro | COX-2 Inhibition | 7.8 |
| P3 | 3,4-Dimethoxy | NO Production Inhibition | 10.5 |
Protocol 4: NF-κB Inhibition Assay
This protocol describes a method to assess the inhibitory effect of the synthesized pyrazole derivatives on the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Synthesized pyrazole derivatives
-
Reagents for Western blotting or a reporter gene assay kit for NF-κB
Procedure:
-
Culture RAW 264.7 cells in appropriate culture dishes.
-
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 30 minutes for phosphorylation studies, 6 hours for reporter assays).
-
For Western blot analysis, lyse the cells and determine the protein concentration. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated and total IκBα and p65 subunits of NF-κB.
-
For reporter gene assays, transfect the cells with an NF-κB-luciferase reporter plasmid and measure the luciferase activity according to the manufacturer's instructions.
-
Quantify the inhibition of NF-κB activation by the test compounds.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway from this compound to chalcone and pyrazole derivatives.
Anticancer Mechanism: Apoptosis Induction
Caption: Proposed mechanism of apoptosis induction in cancer cells by chalcone derivatives.
Anti-inflammatory Mechanism: NF-κB Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway in macrophages by pyrazole derivatives.
Application Notes and Protocols: Claisen-Schmidt Condensation of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone with Aromatic Aldehydes for the Synthesis of Biologically Active Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif imparts a wide range of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties, making them privileged scaffolds in medicinal chemistry and drug discovery.[2][3][4][5] The Claisen-Schmidt condensation is a classical and widely employed method for the synthesis of chalcones, involving the base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[1][6]
This document provides detailed application notes and experimental protocols for the synthesis of novel chalcone (B49325) derivatives via the Claisen-Schmidt condensation of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone with various substituted aromatic aldehydes. The resulting biphenyl-containing chalcones are of significant interest due to their potential as modulators of key signaling pathways implicated in inflammation and cancer.
Applications in Drug Discovery and Development
Chalcones derived from this compound are promising candidates for the development of novel therapeutics due to their potential to exhibit a range of pharmacological activities.
-
Anticancer Activity: Numerous studies have demonstrated the potent anticancer effects of chalcones against various cancer cell lines.[3][5] Their mechanisms of action are often multifactorial and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[2][3] Specifically, some chalcones have been shown to modulate the activity of key proteins involved in cell cycle regulation, such as p21, and to induce apoptosis through the activation of caspase cascades.
-
Anti-inflammatory Activity: Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Chalcones have been identified as potent anti-inflammatory agents.[7][8][9][10] Their anti-inflammatory effects are often attributed to their ability to modulate critical inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. By inhibiting pro-inflammatory mediators and activating antioxidant responses, these chalcones can help to resolve inflammation.
-
Other Biological Activities: Beyond their anticancer and anti-inflammatory properties, chalcones have been investigated for a wide array of other biological activities, including antimicrobial, antiviral, and antioxidant effects. This broad spectrum of activity underscores the therapeutic potential of this class of compounds.
Data Presentation: Synthesis of Chalcones from this compound
The following table summarizes the synthesis of various chalcones through the Claisen-Schmidt condensation of this compound with different aromatic aldehydes.
| Product No. | Aromatic Aldehyde (Ar-CHO) | Product Structure | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde | (E)-1-(4'-methoxy-[1,1'-biphenyl]-4-yl)-3-phenylprop-2-en-1-one | C₂₂H₁₈O₂ | 85 | 145-147 |
| 2 | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(4'-methoxy-[1,1'-biphenyl]-4-yl)prop-2-en-1-one | C₂₂H₁₇ClO₂ | 92 | 168-170 |
| 3 | 4-Methoxybenzaldehyde | (E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one (structurally related) | C₂₃H₂₀O₃ | 88 | 102-104 |
| 4 | 4-Nitrobenzaldehyde | (E)-1-(4'-methoxy-[1,1'-biphenyl]-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one | C₂₂H₁₇NO₄ | 95 | 198-200 |
| 5 | 2-Hydroxybenzaldehyde | (E)-3-(2-hydroxyphenyl)-1-(4'-methoxy-[1,1'-biphenyl]-4-yl)prop-2-en-1-one | C₂₂H₁₈O₃ | 80 | 130-132 |
Note: The data presented in this table is representative and may vary based on specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Chalcones via Claisen-Schmidt Condensation (Solution-Phase)
This protocol describes a standard method for the synthesis of chalcones using a basic catalyst in an alcoholic solvent.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol (B145695) (or Methanol)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) pellets
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0 - 1.1 eq.) in a minimal amount of ethanol with stirring.
-
In a separate beaker, prepare a 20-40% aqueous or methanolic solution of NaOH or KOH.
-
Slowly add the basic solution dropwise to the stirred solution of the reactants at room temperature. The reaction mixture may become turbid and change color.
-
Continue stirring the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture by slowly adding 10% HCl solution with constant stirring until the pH is neutral. This will cause the chalcone product to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water to remove any inorganic impurities.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Dry the purified crystals in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Solvent-Free Synthesis of Chalcones (Green Chemistry Approach)
This protocol offers an environmentally friendly alternative to the traditional solution-phase synthesis.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Solid sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Mortar and pestle
-
Distilled water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a clean, dry mortar, add this compound (1.0 eq.), the aromatic aldehyde (1.0 eq.), and solid NaOH or KOH (1.0-1.2 eq.).
-
Grind the mixture vigorously with a pestle at room temperature for 10-30 minutes. The mixture will typically become a paste and may change color.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, add cold distilled water to the mortar and triturate the solid.
-
Transfer the slurry to a beaker and neutralize with 10% HCl solution with stirring.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the product by recrystallization from a suitable solvent.
-
Dry the purified product and characterize it as described in Protocol 1.
Visualizations
Reaction Workflow
Caption: Workflow for the solution-phase synthesis of chalcones.
Anti-inflammatory Signaling Pathway Modulation
Caption: Modulation of NF-κB and Nrf2 pathways by biphenyl chalcones.
Anticancer Mechanism of Action
Caption: Proposed anticancer mechanisms of biphenyl chalcones.
References
- 1. Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. periodicos.ufms.br [periodicos.ufms.br]
- 7. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Crude 1-(4'-Methoxy-biphenyl-4-yl)-ethanone
Abstract
This document provides detailed application notes and experimental protocols for the purification of crude 1-(4'-Methoxy-biphenyl-4-yl)-ethanone (CAS No: 13021-18-6). Three common laboratory purification techniques are presented: recrystallization, silica (B1680970) gel column chromatography, and preparative high-performance liquid chromatography (HPLC). Each method is described with a step-by-step protocol, along with expected outcomes in terms of yield and purity. This guide is intended to assist researchers in selecting and implementing the most suitable purification strategy for their specific needs, ensuring a high-purity final product for downstream applications.
Introduction
This compound is a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. The purity of this compound is critical for the success of subsequent reactions and for ensuring the quality of the final products. The crude product from synthesis, often a Suzuki-Miyaura coupling, typically contains unreacted starting materials, by-products, and residual catalyst. This document outlines three effective methods for the purification of this biphenyl (B1667301) ketone.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below. These properties are crucial for selecting appropriate purification methods and for the characterization of the purified compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₂ | [1] |
| Molecular Weight | 226.27 g/mol | [1][2] |
| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |
| Melting Point | 150-151 °C | [2] |
| ¹H NMR (CDCl₃) | δ 8.00 (d, 2H), 7.64 (d, 2H), 7.57 (d, 2H), 7.00 (d, 2H), 3.86 (s, 3H), 2.62 (s, 3H) | [3] |
| ¹³C NMR (CDCl₃) | δ 197.8, 160.0, 145.4, 135.3, 132.3, 129.0, 128.4, 126.7, 114.5, 55.5, 26.7 | [3] |
Purification Method Overview
The choice of purification method depends on the initial purity of the crude material, the scale of the purification, and the desired final purity. Below is a comparative summary of the three methods detailed in this document.
| Parameter | Recrystallization | Column Chromatography | Preparative HPLC |
| Principle | Differential solubility | Differential adsorption | Differential partitioning |
| Typical Purity | >99% (if crude is >90% pure) | >98% | >99.5% |
| Estimated Recovery | 70-90% | 80-95% | >90% |
| Throughput | High (grams to kilograms) | Moderate (milligrams to grams) | Low (milligrams to grams) |
| Cost | Low | Moderate | High |
| Best For | Removing small amounts of impurities from a solid; large scale. | Separating complex mixtures with similar polarities. | Achieving very high purity; separating challenging mixtures. |
Experimental Protocols
Method 1: Recrystallization
Recrystallization is a cost-effective method for purifying solids, particularly when the crude material has a relatively high initial purity. The choice of solvent is critical for successful recrystallization. For this compound, lower alcohols such as ethanol (B145695) or methanol (B129727) are suitable choices.
Protocol: Single-Solvent Recrystallization using Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Troubleshooting:
-
Oiling out: If the compound separates as an oil, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
No crystal formation: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound. If this fails, evaporate some of the solvent and attempt to cool again.
Method 2: Silica Gel Column Chromatography
Column chromatography is a versatile technique for purifying compounds from complex mixtures. For this compound, a normal-phase chromatography setup using silica gel as the stationary phase and a hexane (B92381)/ethyl acetate (B1210297) gradient as the mobile phase is effective.
Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into a glass chromatography column. Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the initial eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane:ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions in test tubes or flasks and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.
Method 3: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is used to achieve very high purity of the target compound, although it is generally a lower throughput and more expensive method compared to recrystallization and column chromatography. A reversed-phase C18 column is a suitable choice for this non-polar compound.
Protocol: Reversed-Phase Preparative HPLC
-
Method Development (Analytical Scale): Develop an analytical HPLC method to determine the optimal mobile phase composition and gradient for separating the target compound from its impurities. A common mobile phase system is a gradient of acetonitrile (B52724) and water.
-
Sample Preparation: Dissolve the crude or partially purified this compound in a suitable solvent (e.g., acetonitrile or methanol) at a high concentration and filter the solution through a 0.45 µm filter.
-
Scale-Up and Injection: Scale up the analytical method to a preparative column. Inject the prepared sample onto the preparative HPLC system.
-
Fraction Collection: Collect the eluent corresponding to the peak of the target compound using an automated fraction collector.
-
Product Isolation: Combine the fractions containing the pure product and remove the mobile phase solvents, often by lyophilization or rotary evaporation, to obtain the highly purified this compound.
Visualized Workflows
Caption: Experimental workflows for purification methods.
Caption: Decision tree for selecting a purification method.
References
Application Notes and Protocols for the Purification of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone via recrystallization. Recrystallization is a critical technique for achieving high purity of solid organic compounds, which is essential for accurate analytical characterization and subsequent use in research and development. These guidelines offer a systematic approach to solvent selection and the execution of the recrystallization procedure, including troubleshooting common issues.
Introduction to Recrystallization
Recrystallization is a purification technique used to remove impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller quantities, remain dissolved in the solvent.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below. These properties are crucial for selecting an appropriate recrystallization solvent and defining procedural parameters.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₂ | [1][2][3][4] |
| Molecular Weight | 226.27 g/mol | [1][2][3] |
| Appearance | White to light yellow powder or crystals | [4] |
| Melting Point | 153-154 °C | [2] |
| Boiling Point | 362.8 °C | [2] |
| Solubility | Insoluble in water; Soluble in ether and ethanol (B145695). | [5] |
Selecting an Appropriate Recrystallization Solvent
The choice of solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent for this compound should meet the following criteria:
-
High solubility at elevated temperatures and low solubility at room temperature. This differential solubility is essential for good recovery of the purified compound.
-
The boiling point of the solvent should be below the melting point of the compound (153-154 °C). This prevents the compound from "oiling out" instead of crystallizing.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
-
Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.
Recommended Solvents for Screening
Based on the chemical structure of this compound (an aromatic ketone), the following solvents are recommended for initial screening:
-
Alcohols: Ethanol, Isopropanol (B130326), Methanol
-
Ketones: Acetone (B3395972)
-
Esters: Ethyl acetate
-
Hydrocarbons: Toluene, Hexane (as a potential anti-solvent)
-
Solvent Mixtures: Ethanol/Water, Acetone/Water, Toluene/Hexane
A general rule of thumb is that solvents with similar functional groups to the solute are often good candidates.[6] Since the target compound is a ketone, acetone is a logical choice to test. Alcohols like ethanol and isopropanol are also commonly used for recrystallizing aromatic compounds.
Experimental Protocol for Solvent Screening
A systematic approach to testing potential solvents is crucial. The following protocol outlines a small-scale procedure to determine a suitable solvent or solvent mixture.
Materials:
-
Crude this compound
-
Selection of potential solvents (see section 3.1)
-
Test tubes
-
Spatula
-
Hot plate or water bath
-
Ice bath
Procedure:
-
Place approximately 50 mg of the crude compound into a test tube.
-
Add the selected solvent dropwise at room temperature, gently agitating the test tube. Note the solubility.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal of the pure compound.
-
Once the solution has reached room temperature, place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of pure-looking crystals.
Data Presentation for Solvent Screening
Summarize the results of the solvent screening in a table to facilitate comparison and selection of the optimal solvent system.
| Solvent | Solubility at Room Temp. (mg/mL) | Solubility at Boiling Point (mg/mL) | Crystal Formation upon Cooling | Observations |
| Ethanol | User to determine | User to determine | User to determine | e.g., Colorless needles, low yield |
| Isopropanol | User to determine | User to determine | User to determine | e.g., White powder, high yield |
| Acetone | User to determine | User to determine | User to determine | e.g., Oiled out, no crystals |
| Ethyl Acetate | User to determine | User to determine | User to determine | e.g., Remained soluble upon cooling |
| Toluene | User to determine | User to determine | User to determine | |
| Ethanol/Water | User to determine | User to determine | User to determine | Note the ratio at which cloudiness persists |
Detailed Recrystallization Protocols
Based on the solvent screening, a suitable solvent system can be selected. The following are generalized protocols for single-solvent and two-solvent recrystallization.
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent with a significant temperature-dependent solubility for the compound is identified (e.g., ethanol or isopropanol).
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flask(s)
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring or swirling. Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.[7][8][9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8][9][10]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals on the filter paper by drawing air through the funnel. The crystals can then be transferred to a watch glass to air dry completely or dried in a desiccator.
Protocol 2: Two-Solvent Recrystallization
This method is useful when a single suitable solvent cannot be found. It employs a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble. An ethanol/water mixture is a common example for moderately polar compounds.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., ethanol)
-
"Poor" solvent (e.g., water)
-
Erlenmeyer flask(s)
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
Procedure:
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to complete the crystallization.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of an ice-cold mixture of the two solvents in the same proportion used for the recrystallization.
-
Drying: Dry the purified crystals.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the recrystallization process.
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone | C15H14O2 | CID 301557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one | 13021-18-6 | TCI EUROPE N.V. [tcichemicals.com]
- 5. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Troubleshooting & Optimization
troubleshooting low yield in the Suzuki coupling synthesis of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone
Technical Support Center: Suzuki Coupling Synthesis of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yield and other common issues encountered during this specific reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems in a question-and-answer format to help you diagnose and resolve issues in your synthesis.
Q1: My reaction yield is significantly lower than expected. What are the most common causes for the synthesis of this compound?
A1: Low yields in this specific Suzuki coupling can stem from several factors. The primary areas to investigate are the activity of the palladium catalyst, the choice and handling of the base, the quality of your reagents (4-bromoacetophenone and 4-methoxyphenylboronic acid), and the reaction conditions. Inadequate degassing to remove oxygen is a frequent culprit, as it can lead to catalyst deactivation and side reactions.[1][2]
Q2: I'm not observing any product formation, and my starting materials remain unreacted. What should I check first?
A2: A complete lack of product formation strongly suggests an issue with the catalyst's activity. The active Pd(0) species is sensitive to oxygen, so insufficient degassing of the solvent and reaction vessel is a primary suspect.[1][2] Ensure your palladium source is fresh and has been stored correctly. Additionally, verify that the base is of good quality and has been handled properly to avoid deactivation.
Q3: I'm seeing significant amounts of biphenyl (B1667301) and/or 4,4'-dimethoxybiphenyl in my crude product. How can I minimize this homocoupling?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or an excess of the Pd(II) precatalyst.[1] To minimize this:
-
Improve Degassing: Ensure your solvent and reaction mixture are rigorously degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[2]
-
Catalyst Choice: Consider using a direct Pd(0) source or ensure efficient in-situ reduction of your Pd(II) precatalyst.
-
Stoichiometry: Carefully control the stoichiometry of your reactants.
Q4: My 4-methoxyphenylboronic acid seems to be degrading, leading to low yields. How can I prevent this?
A4: Boronic acids, particularly electron-rich ones like 4-methoxyphenylboronic acid, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3][4] This is often promoted by the presence of water and base.[3] To mitigate this:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried.
-
Base Selection: A weaker base or carefully controlled amounts of a stronger base may be beneficial.[3]
-
Use a Boronic Ester: Converting the boronic acid to a more stable pinacol (B44631) ester (Bpin) can protect it from premature decomposition. The ester is then cleaved in-situ during the reaction.[3]
Q5: The reaction is sluggish and doesn't go to completion. What adjustments can I make?
A5: A slow reaction rate can be due to several factors:
-
Temperature: The reaction may require heating to proceed at an optimal rate. Temperatures between 80-120 °C are typical for Suzuki couplings.[5]
-
Catalyst and Ligand: For the coupling of an electron-poor aryl bromide like 4-bromoacetophenone, a standard catalyst like Pd(PPh₃)₄ may be sufficient. However, if the reaction is slow, consider using a more active catalyst system with bulky, electron-rich phosphine (B1218219) ligands which can accelerate the oxidative addition step.[6][7]
-
Base and Solvent: The choice of base and solvent is crucial.[8][9] A stronger base or a different solvent system might improve the reaction rate. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃, while solvents like toluene, THF, dioxane, and DMF are frequently used, often with water as a co-solvent.[10]
Q6: I am observing a dehalogenated byproduct (acetophenone). What causes this and how can I avoid it?
A6: Dehalogenation of the aryl halide (4-bromoacetophenone in this case) is a potential side reaction.[11] This can be caused by the presence of a hydride source. To minimize dehalogenation, use high-purity, dry solvents and consider screening different bases.[1]
Data Presentation
The following table summarizes various conditions reported for the Suzuki coupling of 4-bromoacetophenone with phenylboronic acid, which serves as a good starting point for optimizing the synthesis of this compound.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzimidazole-based Pd(II) complex (0.5 mol%) | KOH | Water | 100 | 1 | 94 | [5] |
| Magnetic supported Pd(II)-N2O2 (1.0 mmol%) | K₂CO₃ | DMA | 100 | 24 | >95 (conversion) | [12] |
| Pd(II)-complex 7 (0.5 mol%) | KOH | Water | 100 | 1 | 94 | [13] |
| Pd(II)-complex 7 (0.5 mol%) | K₂CO₃ | Water | 100 | 1 | 83 | [13] |
| Pd(II)-complex 7 (0.5 mol%) | Cs₂CO₃ | Water | 100 | 1 | 93 | [13] |
Experimental Protocols
General Procedure for the Suzuki Coupling Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
4-bromoacetophenone (1.0 equiv)
-
4-methoxyphenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add 4-bromoacetophenone, 4-methoxyphenylboronic acid, and the base.
-
Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) for three cycles to ensure the removal of oxygen.
-
Solvent Addition: Add the degassed solvent to the reaction vessel via syringe under a positive pressure of inert gas.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-30 minutes.[5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.[5]
Visualizations
Caption: Troubleshooting workflow for low yield in the Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. aidic.it [aidic.it]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. ikm.org.my [ikm.org.my]
- 13. arkat-usa.org [arkat-usa.org]
Technical Support Center: Optimizing the Friedel-Crafts Acylation of 4-Methoxybiphenyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation in the Friedel-Crafts acylation of 4-methoxybiphenyl (B1664174).
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the Friedel-Crafts acylation of 4-methoxybiphenyl?
A1: The methoxy (B1213986) group (-OCH₃) on the 4-methoxybiphenyl is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. The primary acylation will occur on the phenyl ring bearing the methoxy group. Due to steric hindrance from the other phenyl ring, the major product is the para-substituted isomer, 4-acetyl-4'-methoxybiphenyl. The primary byproduct is the ortho-substituted isomer, 2-acetyl-4'-methoxybiphenyl.
Q2: Is polyacylation a significant concern in this reaction?
A2: Polyacylation is generally not a significant issue in Friedel-Crafts acylation reactions. The introduction of an acyl group (electron-withdrawing) deactivates the aromatic ring, making it less susceptible to further electrophilic attack.
Q3: What are the common causes of low yield in the acylation of 4-methoxybiphenyl?
A3: Low yields can stem from several factors:
-
Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture. Ensure all glassware is thoroughly dried and that all reagents and solvents are anhydrous.
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, stoichiometric amounts (or a slight excess) of the catalyst are often required.
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate, but excessively high temperatures can lead to byproduct formation, including demethylation.
-
Poor Quality Reagents: Impurities in the 4-methoxybiphenyl or the acylating agent can lead to side reactions and lower yields.
Q4: Can the methoxy group be cleaved during the reaction?
A4: Yes, demethylation of the methoxy group to a hydroxyl group can occur, especially at elevated temperatures in the presence of a strong Lewis acid like AlCl₃. This results in the formation of a phenolic byproduct.
Q5: How can I improve the regioselectivity of the reaction to favor the desired para-isomer?
A5: Maximizing the yield of the para-isomer over the ortho-isomer can be achieved by:
-
Controlling Temperature: Lower reaction temperatures generally favor the thermodynamically more stable para-product.
-
Choice of Solvent: The polarity of the solvent can influence the regioselectivity. Experimenting with different solvents may be necessary to optimize the para/ortho ratio.
-
Choice of Catalyst: Milder Lewis acids may offer better selectivity. The use of shape-selective catalysts like zeolites can also significantly favor the formation of the less sterically hindered para-isomer.
Troubleshooting Guides
Issue 1: High Percentage of Ortho-Acylated Byproduct
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This can favor the formation of the thermodynamically more stable para-isomer. |
| Solvent Effects | The choice of solvent can influence the isomer ratio. Experiment with solvents of varying polarity, such as dichloromethane (B109758) (CH₂Cl₂), 1,2-dichloroethane, or carbon disulfide (CS₂). |
| Steric Hindrance | While the para-position is generally favored, a highly reactive system might lead to a higher proportion of the ortho-product. Using a bulkier acylating agent, if possible, could increase steric hindrance at the ortho-position. |
Issue 2: Presence of a Demethylated Byproduct
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Avoid prolonged heating at high temperatures. Monitor the reaction progress closely and stop it as soon as the starting material is consumed. |
| Strong Lewis Acid | Strong Lewis acids like AlCl₃ are more likely to catalyze demethylation. Consider using a milder Lewis acid such as FeCl₃ or ZnCl₂. |
| Excess Lewis Acid | Use the minimum amount of Lewis acid required for the reaction to proceed efficiently. An excess of a strong Lewis acid can increase the likelihood of side reactions. |
Issue 3: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Moisture Contamination | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and fresh, high-purity Lewis acid. |
| Insufficient Catalyst Activity | Use a freshly opened bottle of the Lewis acid or purify the existing stock. Ensure that at least a stoichiometric amount relative to the acylating agent is used. |
| Reaction Not Initiating | The reaction may require gentle heating to initiate. Start at a low temperature and gradually increase it while monitoring the reaction by TLC. |
| Improper Work-up | Ensure that the reaction is properly quenched, typically with a cold, dilute acid solution, to break up the product-catalyst complex. |
Data Presentation
While specific quantitative data for the Friedel-Crafts acylation of 4-methoxybiphenyl under various conditions is not extensively available in the provided search results, the following tables provide illustrative data based on analogous reactions with biphenyl (B1667301) and anisole, as well as a specific example using a zeolite catalyst with 4-methoxybiphenyl.
Table 1: Effect of Catalyst on the Acylation of Methoxy-Substituted Aromatics
| Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Selectivity |
| 4-Methoxybiphenyl | Acetic Anhydride (B1165640) | Mordenite (B1173385) Zeolite | Acetic Acid | 150 | 27 | Quantitative for 4'-acetyl-4-methoxybiphenyl[1][2] |
| Anisole | Acetic Anhydride | Mordenite Zeolite | Acetic Acid | 150 | >99 | >99% for p-methoxyacetophenone[1][2] |
| Biphenyl | Acetic Anhydride | AlCl₃ | CH₂Cl₂ | -20 to RT | ~93 | >99% for 4-acetylbiphenyl[3] |
Table 2: General Conditions for Friedel-Crafts Acylation of Biphenyl (Adaptable for 4-Methoxybiphenyl)
| Parameter | Condition |
| Reactant Ratio (Substrate:Acylating Agent:AlCl₃) | 1 : 1 : 2.1 |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | -20 °C to Room Temperature |
| Reaction Time | 1 - 3 hours |
| Reported Yield | ~93% |
| Purity | >99% achievable |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of 4-Methoxybiphenyl with Aluminum Chloride
This protocol is adapted from the high-yield synthesis of 4-acetylbiphenyl (B160227) and should be optimized for 4-methoxybiphenyl.[3]
Materials:
-
4-Methoxybiphenyl
-
Acetic Anhydride (or Acetyl Chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
2M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend anhydrous AlCl₃ in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to between -20°C and -10°C using an ice-salt bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of 4-methoxybiphenyl and acetic anhydride in anhydrous CH₂Cl₂.
-
Acylation: While stirring vigorously, add the 4-methoxybiphenyl/acetic anhydride solution dropwise to the AlCl₃ suspension over 60-90 minutes. Maintain the internal temperature below -10°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at -10°C to -20°C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: While keeping the flask in the ice bath, slowly and carefully add 2M HCl solution dropwise to quench the reaction and decompose the aluminum chloride complex. Caution: This is an exothermic process and will release HCl gas. Perform in a well-ventilated fume hood.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the CH₂Cl₂ under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetone) or by column chromatography on silica (B1680970) gel to separate the para- and ortho-isomers.
Protocol 2: Zeolite-Catalyzed Acylation of 4-Methoxybiphenyl
This protocol is based on a literature procedure for the acylation of 4-methoxybiphenyl using a mordenite zeolite catalyst.[1][2]
Materials:
-
4-Methoxybiphenyl
-
Acetic Anhydride
-
Mordenite Zeolite Catalyst
-
Acetic Acid (solvent)
-
Ethyl Acetate (for washing)
Procedure:
-
Reaction Mixture: In a suitable reaction vessel, dissolve 4-methoxybiphenyl and acetic anhydride in acetic acid.
-
Catalyst Addition: Add the mordenite zeolite catalyst to the solution.
-
Reaction: Stir the resulting mixture at 150°C for the required reaction time (e.g., 3 hours).
-
Catalyst Recovery: After the reaction, recover the catalyst by filtration and wash it with ethyl acetate.
-
Work-up: The filtrate contains the product. The solvent can be removed under reduced pressure, and the product can be isolated and purified by standard methods such as recrystallization or chromatography.
Visualizations
Caption: Troubleshooting logic for byproduct formation in the acylation of 4-methoxybiphenyl.
Caption: Experimental workflow for an optimized Friedel-Crafts acylation of 4-methoxybiphenyl.
References
common impurities found in 1-(4'-Methoxy-biphenyl-4-yl)-ethanone and their removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing common impurities encountered during the synthesis and purification of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments.
Issue 1: Presence of Starting Materials in the Final Product
Symptom: NMR or GC-MS analysis of the purified product shows peaks corresponding to 4-haloanisole (e.g., 4-bromoanisole) or 4-acetylphenylboronic acid.
Root Cause: Incomplete reaction during the Suzuki-Miyaura coupling. This can be due to several factors, including insufficient reaction time, low temperature, or suboptimal catalyst activity.
Solution:
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to ensure the complete consumption of starting materials.
-
Optimization of Reaction Conditions: If the reaction is stalling, consider increasing the reaction temperature or extending the reaction time. Ensure the palladium catalyst is active and the base is of good quality and adequately degassed.
-
Purification: Unreacted starting materials can typically be removed by recrystallization or column chromatography. Due to differences in polarity, these impurities can be effectively separated from the desired product.
Issue 2: Formation of Homocoupling Byproducts
Symptom: Mass spectrometry analysis indicates the presence of species with m/z corresponding to 4,4'-dimethoxybiphenyl or 4,4'-diacetylbiphenyl (B124710).
Root Cause: Homocoupling of the boronic acid or aryl halide starting materials is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen.[1]
Solution:
-
Degassing: Rigorously degas all solvents and reagents before use. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the liquid or by using freeze-pump-thaw cycles.[1]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid reagent to favor the cross-coupling reaction over homocoupling.
-
Purification: Column chromatography is generally effective for separating the desired biphenyl (B1667301) product from homocoupling byproducts due to their differing polarities.
Issue 3: Residual Palladium Catalyst in the Product
Symptom: The purified product has a grayish or black appearance, and ICP-MS analysis indicates palladium contamination.
Root Cause: The palladium catalyst, especially when it forms palladium black, can be challenging to remove completely by simple filtration.
Solution:
-
Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite. This can help remove a significant portion of the heterogeneous catalyst.
-
Scavengers: Use a scavenger resin with a high affinity for palladium, such as those containing thiol or amine functionalities. The scavenger can be stirred with the product solution and then filtered off.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium. Subsequent filtration is required to remove the carbon.
-
Column Chromatography: Passing the crude product through a silica (B1680970) gel column can also effectively remove palladium residues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound synthesized via Suzuki-Miyaura coupling?
A1: The most prevalent impurities include:
-
Unreacted Starting Materials: 4-haloanisole (e.g., 4-bromoanisole) and 4-acetylphenylboronic acid.
-
Homocoupling Byproducts: 4,4'-dimethoxybiphenyl (from the coupling of two 4-methoxyphenyl (B3050149) units) and 4,4'-diacetylbiphenyl (from the coupling of two 4-acetylphenyl units).
-
Residual Palladium Catalyst: In various forms, including palladium black.
-
Protodeboronation Product: 4-acetylbenzene, formed by the replacement of the boronic acid group with a hydrogen atom.
Q2: I am using Friedel-Crafts acylation to synthesize this compound. What impurities should I expect?
A2: For the Friedel-Crafts acylation of 4-methoxybiphenyl, common impurities include:
-
Regioisomers: Acylation can occur at different positions on the biphenyl scaffold, leading to isomeric ketones.
-
Polyacylated Products: Under forcing conditions, more than one acetyl group can be added to the aromatic rings.
-
Unreacted 4-methoxybiphenyl: Incomplete reaction will leave the starting material in the product mixture.
-
Residual Lewis Acid Catalyst: Such as aluminum chloride, which needs to be thoroughly removed during the workup.
Q3: What is the best method to purify crude this compound?
A3: Both recrystallization and column chromatography are effective methods. The choice depends on the nature and quantity of the impurities.
-
Recrystallization is often a good first choice for removing small amounts of impurities and for large-scale purification. A mixed solvent system like ethanol (B145695)/water is often effective.
-
Column chromatography on silica gel provides excellent separation of the desired product from starting materials, homocoupling byproducts, and other impurities with different polarities.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and detect any byproducts.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To quantify the purity of the product and determine the percentage of any remaining impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.
Data Presentation
The following tables provide illustrative data on the effectiveness of common purification techniques for this compound.
Table 1: Purity of this compound Before and After Recrystallization
| Analyte | Purity Before Recrystallization (%, by HPLC) | Purity After Recrystallization (%, by HPLC) |
| This compound | 92.5 | 99.2 |
| 4-Bromoanisole | 2.1 | < 0.1 |
| 4-Acetylphenylboronic acid | 1.8 | < 0.1 |
| 4,4'-Dimethoxybiphenyl | 1.5 | 0.2 |
| 4,4'-Diacetylbiphenyl | 1.6 | 0.3 |
| Residual Palladium | ~50 ppm | ~5 ppm |
Table 2: Purity of this compound Before and After Column Chromatography
| Analyte | Purity Before Column Chromatography (%, by HPLC) | Purity After Column Chromatography (%, by HPLC) |
| This compound | 92.5 | > 99.8 |
| 4-Bromoanisole | 2.1 | Not Detected |
| 4-Acetylphenylboronic acid | 1.8 | Not Detected |
| 4,4'-Dimethoxybiphenyl | 1.5 | Not Detected |
| 4,4'-Diacetylbiphenyl | 1.6 | Not Detected |
| Residual Palladium | ~50 ppm | < 1 ppm |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing unreacted starting materials and some byproducts.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.
-
Slowly add hot deionized water dropwise to the solution until it becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water (1:1) mixture.
-
Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Column Chromatography of this compound
Objective: To achieve high purity of this compound by separating it from all major and minor impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimum amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried silica with the adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the highly purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting common issues in Suzuki-Miyaura coupling reactions.
References
addressing catalyst deactivation in palladium-catalyzed synthesis of 4'-methoxy-4-acetylbiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed synthesis of 4'-methoxy-4-acetylbiphenyl.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4'-methoxy-4-acetylbiphenyl via Suzuki-Miyaura coupling of 4-bromoanisole (B123540) and 4-acetylphenylboronic acid.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | The palladium catalyst, particularly Pd(0) species, is sensitive to air and moisture. Ensure you are using a fresh batch of catalyst and ligands. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in situ reduction to the active Pd(0) species.[1][2] Consider using a more stable and readily activated precatalyst. |
| Suboptimal Ligand | The choice of phosphine (B1218219) ligand is critical for catalyst stability and activity. For this specific coupling, consider screening bulky and electron-rich ligands which can promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[2][3] |
| Inefficient Base | The base is crucial for the activation of the boronic acid in the transmetalation step. If you are observing low conversion, consider screening stronger or more soluble bases such as K₃PO₄ or Cs₂CO₃.[1] The base should be finely powdered to ensure maximum reactivity. |
| Inadequate Solvent Degassing | Oxygen can lead to the formation of unwanted side products through homocoupling of the boronic acid and can also deactivate the catalyst by oxidizing the phosphine ligand or the Pd(0) center.[2] Thoroughly degas all solvents and reagents before use. |
| Unfavorable Reaction Temperature | The reaction temperature can significantly impact the rate of reaction. If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 80-100 °C) may be necessary.[2] However, excessively high temperatures can promote catalyst decomposition. |
Troubleshooting Workflow for Low Yield:
Issue 2: Catalyst Deactivation (Formation of Palladium Black)
The appearance of a black precipitate, commonly known as palladium black, is a clear indicator of catalyst deactivation. This occurs when the active, soluble Pd(0) species agglomerate into inactive, insoluble palladium nanoparticles.
Possible Causes and Prevention:
| Cause | Prevention Strategy |
| High Reaction Temperature | Elevated temperatures can accelerate the decomposition of the catalytic complex. Maintain the lowest effective temperature for the reaction. |
| Prolonged Reaction Times | Extended reaction times increase the likelihood of catalyst degradation. Monitor the reaction progress and work up the reaction promptly upon completion. |
| High Catalyst Loading | While counterintuitive, excessively high catalyst concentrations can sometimes promote aggregation. It is often more effective to optimize other reaction parameters before increasing the catalyst loading. |
| Inefficient Ligand Stabilization | The ligand plays a crucial role in stabilizing the Pd(0) center. If palladium black formation is persistent, a ligand screen to identify a more effective stabilizing ligand is recommended. |
Visual Indicator of Catalyst Deactivation:
A color change from a homogeneous solution to a suspension containing a black precipitate is a strong sign of catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal starting materials for the synthesis of 4'-methoxy-4-acetylbiphenyl via Suzuki-Miyaura coupling?
A: The most common and effective route involves the coupling of 4-acetylphenylboronic acid with 4-bromoanisole. Alternatively, 4-methoxyphenylboronic acid can be coupled with 4-bromoacetophenone.
Q2: My reaction mixture has turned black. What does this signify and what can I do?
A: The formation of a black precipitate is indicative of palladium black, the inactive, agglomerated form of the palladium catalyst. This suggests catalyst decomposition. To mitigate this, you can try using a more stable ligand, lowering the reaction temperature, or ensuring stricter anaerobic conditions through thorough degassing of your solvents and reaction mixture.
Q3: How can I monitor the progress of my reaction?
A: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent unnecessary heating that could lead to catalyst deactivation.
Q4: I am observing significant amounts of homocoupling products. How can I minimize this?
A: Homocoupling of the boronic acid is often promoted by the presence of oxygen. Rigorous degassing of all solvents and reagents is the most effective way to minimize this side reaction. Additionally, ensuring the efficient in situ reduction of a Pd(II) precatalyst to the active Pd(0) species can help, as Pd(II) species can promote homocoupling.
Q5: Can I reuse my palladium catalyst?
A: While catalyst recycling is desirable for cost-effectiveness and sustainability, homogeneous palladium catalysts are often difficult to recover quantitatively. If you are using a heterogeneous catalyst (e.g., Pd on carbon), it can be recovered by filtration. However, a decrease in activity is often observed in subsequent runs. For homogeneous catalysts, recovery is generally not practical on a lab scale. Studies on recyclable catalysts have shown a decrease in yield after multiple cycles. For instance, one study on a reusable palladium nanoparticle catalyst showed a 5% decrease in yield after ten cycles.[4]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4'-methoxy-4-acetylbiphenyl
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
4-Bromoanisole (1.0 equiv)
-
4-Acetylphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (B44618) (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
To a round-bottom flask, add 4-bromoanisole, 4-acetylphenylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and triphenylphosphine in toluene.
-
Add the catalyst solution to the reaction flask, followed by a solvent mixture of toluene, ethanol, and deionized water (e.g., 4:1:1 ratio).
-
Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for at least 15-20 minutes.
-
Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Monitoring Catalyst Activity by a Test Reaction
This protocol can be used to assess the activity of a batch of palladium catalyst before committing to a large-scale reaction.
Materials:
-
A standard aryl halide (e.g., 4-bromoacetophenone) (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
The palladium catalyst batch to be tested (e.g., 2 mol%)
-
A reliable phosphine ligand (e.g., PPh₃) (4 mol%)
-
A standard base (e.g., K₂CO₃) (2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water)
Procedure:
-
Set up a small-scale Suzuki-Miyaura coupling reaction as described in Protocol 1, using the catalyst batch .
-
Run the reaction for a standardized period (e.g., 1 hour).
-
Quench the reaction and analyze the crude reaction mixture by a quantitative method such as GC or LC with an internal standard.
-
Compare the conversion to a previously successful reaction or a reaction with a fresh batch of catalyst. A significantly lower conversion indicates reduced catalyst activity.
Signaling Pathways and Logical Relationships
Catalytic Cycle of the Suzuki-Miyaura Coupling:
References
Technical Support Center: Suzuki Coupling Reactions Involving 4-Acetylphenylboronic Acid
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving 4-acetylphenylboronic acid. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you minimize common side reactions, particularly the homocoupling of the boronic acid, and maximize the yield of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem with 4-acetylphenylboronic acid?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid (in this case, 4-acetylphenylboronic acid) react with each other to form a symmetrical biaryl. This byproduct, 4,4'-diacetylbiphenyl, consumes the starting material, reduces the yield of the desired cross-coupled product, and can complicate the purification process due to similar polarity with the target molecule.
Q2: What are the primary causes of 4-acetylphenylboronic acid homocoupling?
A2: The main culprits for homocoupling are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.[1][2]
-
Palladium(II) Species: The presence of Pd(II) species, either from the precatalyst or from the oxidation of the active Pd(0) catalyst, can directly promote the homocoupling of boronic acids.[3]
-
Inappropriate Base Selection: The choice and concentration of the base can influence the rate of homocoupling relative to the desired cross-coupling.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and reaction time can also play a role in the prevalence of this side reaction.
Q3: How can I minimize the presence of oxygen in my reaction?
A3: Rigorous degassing of your solvents and reaction mixture is crucial. Common techniques include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 30-60 minutes).
-
Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times for maximum effectiveness.
-
Inert Atmosphere: Assembling your reaction under a positive pressure of an inert gas (e.g., in a glovebox or using a Schlenk line) will prevent atmospheric oxygen from entering the system.
Q4: I am using a Pd(II) precatalyst like Pd(OAc)₂. How can I reduce homocoupling?
A4: When using a Pd(II) precatalyst, it is important to facilitate its reduction to the active Pd(0) species while minimizing its direct reaction with the boronic acid. You can:
-
Use a Pd(0) Precatalyst: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate (B1220265) (HCO₂K), can help to reduce the Pd(II) species to Pd(0) in situ, thereby suppressing the homocoupling pathway.
Q5: Which base is best for minimizing homocoupling with 4-acetylphenylboronic acid?
A5: The optimal base is often substrate-dependent. However, for many Suzuki couplings, inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are effective and can lead to lower levels of homocoupling compared to some organic bases.[4] It is recommended to screen a few bases to find the best one for your specific reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Levels of Homocoupling Product | 1. Presence of oxygen. 2. High concentration of Pd(II) species. 3. Suboptimal base. | 1. Degas Solvents Thoroughly: Use one of the recommended degassing techniques (sparging or freeze-pump-thaw). Ensure the reaction is run under a strict inert atmosphere. 2. Use a Pd(0) Catalyst: Switch to a Pd(0) precatalyst like Pd(PPh₃)₄. Add a Reducing Agent: If using a Pd(II) catalyst, add 1-2 equivalents of potassium formate. 3. Screen Bases: Try different inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Catalyst deactivation. 3. Degradation of 4-acetylphenylboronic acid. | 1. Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature may improve conversion. 2. Use a Robust Ligand: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) to stabilize the catalyst and promote the desired catalytic cycle. 3. Use Fresh Boronic Acid: Ensure the 4-acetylphenylboronic acid is of high purity and has been stored properly. Consider using a more stable boronate ester if degradation is suspected. |
| Inconsistent Results | 1. Variable oxygen levels. 2. Inconsistent quality of reagents. 3. Moisture sensitivity. | 1. Standardize Degassing Protocol: Ensure your degassing procedure is consistent for every reaction. 2. Use High-Purity Reagents: Use freshly purchased or purified solvents and reagents. 3. Use Anhydrous Conditions: Dry glassware thoroughly and use anhydrous solvents, especially if moisture-sensitive reagents are involved. |
Data Presentation
The following tables provide representative data on how different reaction parameters can influence the outcome of a Suzuki coupling reaction. While this data is not exclusively for 4-acetylphenylboronic acid, it illustrates the general trends observed in Suzuki reactions and can guide your optimization efforts.
Table 1: Effect of Different Bases on Product Yield
| Base | Solvent | Temperature (°C) | Yield (%) |
| Na₂CO₃ | Toluene/H₂O | 100 | 95 |
| K₂CO₃ | Toluene/H₂O | 100 | 92 |
| K₃PO₄ | Toluene/H₂O | 100 | 98 |
| Cs₂CO₃ | Toluene/H₂O | 100 | 96 |
| Et₃N | Toluene | 100 | 45 |
Data is illustrative and compiled from various sources for the Suzuki coupling of aryl halides with phenylboronic acid derivatives.
Table 2: Comparison of Palladium Catalysts
| Catalyst | Ligand | Base | Solvent | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 85 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 92 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 95 |
Yields are representative for the Suzuki coupling of various aryl halides and arylboronic acids and serve to illustrate the impact of catalyst selection.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 4-Acetylphenylboronic Acid with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
4-Acetylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, 4-acetylphenylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Degassing a Solvent using the Freeze-Pump-Thaw Method
Materials:
-
Solvent to be degassed
-
Schlenk flask with a sidearm and a stopcock
-
High vacuum line
-
Liquid nitrogen
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.
-
Attach the flask to a high vacuum line.
-
Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen.
-
Open the stopcock to the vacuum and evacuate the headspace for 5-10 minutes.
-
Close the stopcock and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat steps 3-6 two more times for a total of three cycles.
-
After the final thaw, backfill the flask with an inert gas. The degassed solvent is now ready for use.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The proposed pathway for Pd(II)-mediated homocoupling of boronic acids.
Caption: A troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
References
Technical Support Center: Regioselectivity in Friedel-Crafts Acylation of 4-Methoxybiphenyl
Welcome to the technical support center for optimizing the Friedel-Crafts acylation of 4-methoxybiphenyl (B1664174). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to regioselectivity in this important reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary products in the Friedel-Crafts acylation of 4-methoxybiphenyl, and what is the main regioselectivity challenge?
In the Friedel-Crafts acylation of 4-methoxybiphenyl, the electrophilic acyl group can attack several positions on the biphenyl (B1667301) scaffold. The methoxy (B1213986) group (-OCH₃) is a strong activating, ortho-, para-directing group, making the phenyl ring it is attached to significantly more reactive. The primary sites of acylation are:
-
4'-position: Acylation on the unsubstituted ring, para to the point of attachment. This is often the desired product, known as 4-acetyl-4'-methoxybiphenyl.
-
3-position: Acylation on the activated ring, ortho to the methoxy group.
-
2-position: Acylation on the activated ring, ortho to the methoxy group, which is generally disfavored due to steric hindrance.
The main challenge is to maximize the yield of the desired 4'-isomer while minimizing the formation of the 3-isomer and other byproducts.
Q2: How does the choice of Lewis acid catalyst affect the regioselectivity of the reaction?
The Lewis acid is crucial in generating the acylium ion electrophile and its choice can influence the steric and electronic environment of the reaction.[1][2]
-
Bulky Lewis Acids: Larger Lewis acids or their complexes with the acylating agent can sterically hinder attack at the more crowded 3-position, thereby favoring acylation at the 4'-position.
-
Catalyst Stoichiometry: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the catalyst complexes with the ketone product.[3] Using catalytic amounts of more modern catalysts, like certain metal triflates, can sometimes alter selectivity and improve the greenness of the reaction.[4]
Q3: What is the role of the solvent in controlling the product ratio (4'- vs. 3-isomer)?
Solvent choice is a critical factor in controlling regioselectivity in Friedel-Crafts reactions.[5] The polarity and coordinating ability of the solvent can stabilize the reaction intermediates differently.
-
Non-polar solvents (e.g., carbon disulfide, dichloromethane): These solvents are less likely to solvate the intermediates, potentially favoring the kinetically controlled product.
-
Polar solvents (e.g., nitrobenzene, nitromethane): These solvents can stabilize the more polar transition state leading to the thermodynamically more stable product.[6] For instance, in the acylation of other aromatic systems, polar solvents have been shown to favor the formation of the thermodynamically more stable isomer.[6]
Q4: Can reaction temperature be used to improve the yield of the desired 4'-acetyl-4'-methoxybiphenyl?
Yes, temperature can influence the product distribution. Lowering the reaction temperature generally favors the thermodynamically more stable product and can increase selectivity by reducing the energy available to overcome the activation barrier for the formation of the less stable isomer. It is recommended to perform the reaction at a controlled, and often lower, temperature to enhance regioselectivity.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 4'-isomer and significant formation of the 3-isomer. | The reaction conditions favor the kinetically controlled product or there is insufficient steric hindrance to disfavor the 3-position. | 1. Change the Lewis Acid: Experiment with a bulkier Lewis acid (e.g., zinc chloride, iron(III) chloride) to sterically block the 3-position.[7][8]2. Optimize the Solvent: Switch to a more polar solvent like nitrobenzene, which may favor the thermodynamically more stable 4'-isomer.[6]3. Lower the Temperature: Run the reaction at a lower temperature (e.g., 0°C or -20°C) to increase selectivity.[5] |
| Low overall yield of acylated products. | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture.[5]2. Insufficient Reaction Time/Temperature: The reaction may not have gone to completion.[5]3. Deactivated Substrate: The starting material may contain deactivating impurities. | 1. Use a fresh, anhydrous Lewis acid and ensure all glassware is dry.[5]2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and consider increasing the temperature or reaction time if necessary.[5]3. Ensure the purity of the 4-methoxybiphenyl starting material. |
| Formation of poly-acylated byproducts. | The mono-acylated product is still reactive enough to undergo a second acylation. This is less common in acylation than alkylation because the acyl group is deactivating.[9] | 1. Use a strict 1:1 molar ratio of the acylating agent to 4-methoxybiphenyl.[10]2. Consider adding the 4-methoxybiphenyl solution slowly to the mixture of the acylating agent and Lewis acid to maintain a low concentration of the substrate. |
| Reaction does not proceed or is very sluggish. | The aromatic ring system is not sufficiently activated under the chosen conditions, or the catalyst is not strong enough. | 1. Switch to a more reactive acylating agent (e.g., an acid anhydride (B1165640) instead of an acyl chloride).2. Use a stronger Lewis acid, such as AlCl₃.[1]3. Ensure the absence of any deactivating groups on your starting material. |
Data on Reaction Conditions and Regioselectivity
The following table summarizes hypothetical data based on general principles of Friedel-Crafts acylation to illustrate how reaction parameters can influence the isomer ratio.
| Run | Lewis Acid | Solvent | Temperature (°C) | Ratio (4'-isomer : 3'-isomer) | Reference |
| 1 | AlCl₃ | Carbon Disulfide (CS₂) | 25 | 70 : 30 | General Conditions |
| 2 | AlCl₃ | Nitrobenzene | 25 | 85 : 15 | [6] |
| 3 | FeCl₃ | Dichloromethane (B109758) (DCM) | 0 | 80 : 20 | General Conditions |
| 4 | AlCl₃ | Dichloromethane (DCM) | -20 | 90 : 10 | [5][11] |
| 5 | Zeolite H-BEA | Acetic Anhydride | 150 | >95 : <5 | [12][13] |
Experimental Protocols
Protocol 1: High 4'-Selectivity using Aluminum Chloride in Dichloromethane at Low Temperature
This protocol is designed to maximize the yield of 4'-acetyl-4'-methoxybiphenyl by leveraging lower temperatures to enhance regioselectivity.
Materials:
-
4-methoxybiphenyl
-
Acetyl chloride (AcCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to -20°C using an appropriate cooling bath (e.g., dry ice/acetone).
-
In the dropping funnel, prepare a solution of 4-methoxybiphenyl (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30 minutes, maintaining the internal temperature below -15°C.
-
Stir the reaction mixture at -20°C for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to isolate 4'-acetyl-4'-methoxybiphenyl.
Visualizations
Reaction Pathway and Selectivity Influences
The following diagram illustrates the possible acylation pathways and the factors that can be adjusted to favor the desired 4'-product.
Caption: Factors influencing regioselective Friedel-Crafts acylation.
Troubleshooting Workflow for Poor Regioselectivity
This decision tree provides a logical workflow for addressing poor regioselectivity in your experiment.
Caption: Troubleshooting decision tree for improving regioselectivity.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scirp.org [scirp.org]
- 13. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
solving the issue of "oiling out" during the recrystallization of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone
Technical Support Center: Recrystallization of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone
Welcome to the technical support center for the recrystallization of this compound. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this compound, with a specific focus on resolving the issue of "oiling out."
Troubleshooting Guide: Oiling Out and Other Recrystallization Issues
Q1: My compound is "oiling out" during recrystallization. What does this mean and what causes it?
A1: "Oiling out" is the separation of a dissolved compound as a liquid, oily phase rather than as solid crystals when the solution is cooled.[1] This undesirable phenomenon can lead to the trapping of impurities and poor purification.[1]
Several factors can cause your this compound to oil out:
-
High Impurity Level: Significant amounts of impurities can depress the melting point of your compound, causing it to separate as a liquid at a temperature where the pure compound would crystallize.
-
Rapid Cooling: Cooling the saturated solution too quickly can lead to a state of high supersaturation where the compound separates as a liquid before it has time to form an ordered crystal lattice.[2]
-
Inappropriate Solvent Choice: If the boiling point of the recrystallization solvent is higher than the melting point of your compound, the compound may dissolve and then separate as a liquid upon cooling. However, with a melting point of 153-154°C for this compound, this is less likely to be the primary cause unless very high-boiling solvents are used.
-
Solution Too Concentrated: If the solution is excessively concentrated, it can become supersaturated at a temperature that is still above the melting point of the impure compound.[2]
Q2: How can I prevent my compound from oiling out?
A2: Here are several strategies to prevent oiling out:
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This can be achieved by leaving the flask on a benchtop, insulated with a cloth or paper towels.[2]
-
Use More Solvent: Reheat the solution to redissolve the oil, add a small amount of additional hot solvent to decrease the saturation temperature, and then cool slowly.[3]
-
Change the Solvent System: A different solvent or a mixed-solvent system might be more suitable. For aromatic ketones like this compound, solvents like ethanol (B145695) or an ethanol/water mixture are often effective.[4]
-
Induce Crystallization:
-
Seeding: Add a few pure seed crystals of this compound to the cooled, supersaturated solution to provide nucleation sites for crystal growth.[2]
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create microscopic imperfections on the glass that can initiate crystallization.[2]
-
Q3: I have very low or no crystal yield after cooling. What should I do?
A3: This is a common issue that can be addressed in a few ways:
-
Too Much Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]
-
Induce Crystallization: As mentioned above, try adding a seed crystal or scratching the inside of the flask.
-
Cool to a Lower Temperature: Ensure the flask has been sufficiently cooled in an ice bath to maximize precipitation.
Q4: The recrystallized product is still impure. What are the next steps?
A4: If your product is still not pure after one recrystallization, you can:
-
Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can further remove impurities.
-
Use Activated Charcoal: If your product has colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.[5]
-
Consider an Alternative Purification Method: If recrystallization is ineffective, other purification techniques such as column chromatography may be necessary.
Frequently Asked Questions (FAQs)
Q5: What is the best solvent for the recrystallization of this compound?
A5: While the ideal solvent should be determined experimentally, good starting points for a compound with the structure of this compound include ethanol, isopropanol, or a mixed-solvent system like ethanol/water.[4] The compound has a relatively nonpolar biphenyl (B1667301) core and a polar ketone group, so a solvent of intermediate polarity is likely to be effective.
Q6: How do I perform a mixed-solvent recrystallization?
A6: In a mixed-solvent recrystallization, you dissolve the compound in a minimum amount of a "good" solvent (in which the compound is soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes cloudy (the point of saturation). A small amount of the "good" solvent is then added back to just clarify the solution, which is then allowed to cool slowly. For this compound, a good combination would be ethanol (good solvent) and water (poor solvent).
Q7: My compound dissolves in the solvent at room temperature. Can I still use this solvent?
A7: A solvent in which the compound is highly soluble at room temperature is generally not suitable for recrystallization as you will get poor recovery of your product. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6]
Q8: What is the purpose of washing the crystals with cold solvent after filtration?
A8: Washing the collected crystals with a small amount of ice-cold recrystallization solvent helps to remove any residual mother liquor that may contain dissolved impurities. It is crucial to use a cold solvent to minimize the loss of your purified product.[5]
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Properties of Common Recrystallization Solvents
| Property | This compound | Ethanol | Isopropanol | Acetone | Water |
| Molecular Formula | C₁₅H₁₄O₂ | C₂H₆O | C₃H₈O | C₃H₆O | H₂O |
| Molecular Weight | 226.27 g/mol | 46.07 g/mol | 60.10 g/mol | 58.08 g/mol | 18.02 g/mol |
| Melting Point | 153-154 °C[7] | -114 °C | -90 °C | -95 °C | 0 °C |
| Boiling Point | - | 78 °C | 82 °C | 56 °C | 100 °C |
| Qualitative Solubility | Soluble in hot ethanol and acetone; sparingly soluble in cold ethanol; insoluble in water. | - | - | - | - |
Experimental Protocols
Recommended Protocol for Recrystallization of this compound using a Single Solvent (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate while swirling until the solid dissolves completely. Add more ethanol in small portions if necessary to fully dissolve the solid, but avoid using a large excess.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Visualizations
Caption: Troubleshooting workflow for "oiling out".
Caption: Experimental workflow for recrystallization.
References
optimizing reaction conditions (temperature, solvent, base) for Suzuki coupling
Welcome to the Technical Support Center for Suzuki Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing reaction conditions, specifically focusing on temperature, solvent, and base.
Troubleshooting Guide
This section addresses common issues encountered during Suzuki coupling experiments in a question-and-answer format.
Q1: I am observing low or no yield of my desired product. What are the potential causes and how can I troubleshoot this?
A1: Low or no product yield is a common issue in Suzuki coupling and can stem from several factors related to the reaction conditions. Here’s a step-by-step troubleshooting guide:
-
Catalyst Inactivation: The palladium catalyst is crucial and can be sensitive. Ensure you are using fresh, high-quality catalyst and ligands. The pyridine (B92270) nitrogen's lone pair of electrons, for example, can bind to the palladium catalyst, inhibiting or deactivating it.[1] Consider screening different palladium sources and ligands.[2]
-
Improper Base Selection: The base plays a critical role in activating the boronic acid.[3][4] The choice of base is often dependent on the specific substrates, catalyst, and solvent.[3][4] A base that is too weak may not facilitate transmetalation effectively, while a base that is too strong could lead to side reactions. Refer to the base selection table below to choose an appropriate base for your substrate.
-
Suboptimal Temperature: The reaction temperature significantly influences the reaction rate and yield.[5][6] If the temperature is too low, the reaction may be too slow to proceed to completion. Conversely, excessively high temperatures can lead to catalyst decomposition and increased side products. A good starting point for many Suzuki couplings is around 60°C, with a typical range between room temperature and 120°C.
-
Inappropriate Solvent: The solvent affects the solubility of reagents and the stability of the catalytic species.[7][8] Biphasic solvent systems (e.g., toluene/water, dioxane/water) are common and often effective.[9][10] If you are experiencing solubility issues or poor yield, consider screening different solvents.
-
Poor Quality of Reagents: Degradation of the boronic acid (protodeboronation), aryl halide, or solvent can inhibit the reaction.[2] Use fresh, anhydrous solvents and high-purity reagents.
Q2: My reaction is producing a significant amount of homocoupling byproducts. How can I minimize this?
A2: Homocoupling of the aryl halide or boronic acid is a common side reaction.[2] Here are some strategies to minimize it:
-
Thorough Degassing: Oxygen can promote homocoupling.[2] Ensure your reaction mixture and solvents are thoroughly degassed by bubbling with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[2]
-
Control Stoichiometry: Using a slight excess of the boronic acid (typically 1.1-1.5 equivalents) can favor the desired cross-coupling reaction.[2]
-
Ligand and Catalyst Choice: Bulky electron-rich phosphine (B1218219) ligands can help suppress homocoupling.[11] Screening different catalyst systems may be necessary to find one that minimizes this side reaction for your specific substrates.[2]
Q3: I am observing decomposition of my boronic acid. What can I do to prevent this?
A3: Protodeboronation, the cleavage of the C-B bond, is a common side reaction that consumes the boronic acid. To mitigate this:
-
Use Anhydrous Conditions: Water can facilitate protodeboronation.[2] Using anhydrous solvents and reagents can help minimize this side reaction.
-
Optimize Base and Temperature: A milder base and lower reaction temperature may reduce the rate of boronic acid decomposition.[2] However, this needs to be balanced with achieving a reasonable reaction rate for the desired coupling.[2]
-
Use Boronic Esters: Boronic esters, such as pinacol (B44631) esters, are often more stable towards protodeboronation than their corresponding boronic acids.[12]
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling reaction?
A1: The base is essential for the transmetalation step of the catalytic cycle.[3][4] Its primary role is to activate the organoboron species by forming a more nucleophilic boronate "ate" complex, which then readily transfers its organic group to the palladium center.[4] The choice of base can significantly impact the reaction rate and overall yield.[3]
Q2: How do I choose the right solvent for my Suzuki coupling?
A2: The choice of solvent is critical and depends on the solubility of your substrates, the catalyst system, and the reaction temperature.[10] Common solvents include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF).[10] Often, a mixture of an organic solvent with water is used to facilitate the dissolution of the base and the boronic acid salt.[9][10] The polarity of the solvent can also influence the reaction's selectivity.[7]
Q3: What is a typical temperature range for Suzuki coupling reactions?
A3: Suzuki coupling reactions can be run at a wide range of temperatures, from room temperature to over 100°C.[13][14][15] The optimal temperature depends on the reactivity of the substrates and the stability of the catalyst. A common starting point is between 80-100°C.[16][17] For highly reactive substrates or very active catalyst systems, the reaction may proceed efficiently at room temperature.[13]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of different bases, solvents, and temperatures on the yield of a model Suzuki coupling reaction between an aryl halide and an arylboronic acid. Note that yields are highly dependent on the specific substrates and other reaction parameters.
Table 1: Effect of Base on Suzuki Coupling Yield
| Base | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |
| K₂CO₃ | Toluene/H₂O | 100 | 85-95 | [3][4] |
| Cs₂CO₃ | Dioxane/H₂O | 100 | 90-98 | [3] |
| K₃PO₄ | Toluene | 110 | 88-97 | [3][4] |
| NaOH | DME/H₂O | 80 | 75-90 | [9] |
| Et₃N | DMF | 90 | 50-70 | [3] |
Table 2: Effect of Solvent on Suzuki Coupling Yield
| Solvent | Base | Temperature (°C) | Typical Yield (%) | Reference |
| Toluene/H₂O | K₂CO₃ | 100 | 92 | [3][9] |
| Dioxane/H₂O | K₃PO₄ | 100 | 95 | [9][10] |
| THF/H₂O | K₂CO₃ | 80 | 88 | [9][10] |
| DMF | Cs₂CO₃ | 110 | 90 | [9][10] |
| 2-MeTHF/H₂O | K₃PO₄ | 90 | 93 | [11] |
Table 3: Effect of Temperature on Suzuki Coupling Yield
| Temperature (°C) | Solvent | Base | Typical Yield (%) | Reference |
| Room Temperature | Toluene/H₂O | K₃PO₄ | 60-95 (substrate dependent) | [13][15] |
| 50 | Dioxane/H₂O | K₂CO₃ | Can be low for less reactive substrates | [18] |
| 80 | THF/H₂O | Cs₂CO₃ | 85-95 | [5][14] |
| 100 | Toluene/H₂O | K₂CO₃ | 90-98 | [5][6] |
| 120 | DMF | K₃PO₄ | 80-95 (risk of decomposition) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki coupling of an aryl halide with an arylboronic acid. Optimization of specific parameters is often necessary for each unique transformation.[4][16][19]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 10 mL, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C). Stir the reaction mixture vigorously for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Experimental Workflow for Optimizing Suzuki Coupling
Caption: A typical workflow for optimizing Suzuki coupling reaction conditions.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
identifying and characterizing unexpected peaks in the 1H NMR spectrum of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone
Technical Support Center: 1-(4'-Methoxy-biphenyl-4-yl)-ethanone
Welcome to the troubleshooting and support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to help identify and characterize unexpected peaks in ¹H NMR spectra, ensuring data integrity and accurate interpretation.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows unexpected sharp singlets. How can I identify their source?
These peaks often originate from residual solvents used during your reaction, work-up, or purification (e.g., ethyl acetate (B1210297), acetone, hexane, dichloromethane). Even after drying under high vacuum, trace amounts can remain.[1]
Troubleshooting Steps:
-
Identify the Impurity: Compare the chemical shifts of the unknown peaks to a reference table of common laboratory solvents. The table below provides shifts for common impurities in various NMR solvents.[1][2]
-
Removal: If a solvent like ethyl acetate is stubbornly present, try dissolving your sample in a more volatile solvent (like dichloromethane), and then removing it on a rotary evaporator. Repeating this process 2-3 times can help azeotropically remove the persistent impurity.[3]
Q2: I have a broad, singlet-like peak in my spectrum that I cannot assign. What could it be?
A broad peak often indicates the presence of water (H₂O) or a substance undergoing chemical exchange. The chemical shift of water is highly dependent on the solvent, temperature, and sample concentration.[4]
Troubleshooting Steps:
-
Check for Water: Compare the peak's chemical shift to the known region for water in your specific deuterated solvent (see Table 2).
-
Perform a D₂O Exchange: To definitively identify a water peak (or other exchangeable protons like -OH or -NH), add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The peak corresponding to water will disappear or significantly decrease in intensity.[1][3]
Q3: The aromatic region of my spectrum is more complex than expected. What could be the cause?
Increased complexity in the aromatic region can arise from several sources, including unreacted starting materials, reaction byproducts, or the presence of rotational isomers (rotamers).
Troubleshooting Steps:
-
Check for Starting Materials: The most common synthesis for this compound is a Suzuki-Miyaura coupling, typically between 4-acetylphenylboronic acid and a 4-haloanisole (e.g., 4-bromoanisole).[5][6] Check your spectrum for the characteristic signals of these precursors (see Table 3).
-
Consider Rotamers: If the molecule has restricted rotation around the biphenyl (B1667301) single bond, you might be observing multiple conformers. Acquiring the spectrum at a higher temperature can increase the rate of bond rotation, potentially causing the distinct signals to coalesce into a single, averaged set of peaks.[3]
-
Analyze Purity: If the issue persists, consider analyzing the sample by mass spectrometry (MS) or liquid chromatography (LC-MS) to identify the mass of the impurities.
Q4: I see small, symmetrical peaks flanking a very large signal from my compound or the solvent. What are they?
These are called spinning sidebands. They are instrumental artifacts that appear at frequencies separated from a large peak by multiples of the spinner rotation speed.[1]
Troubleshooting Steps:
-
Adjust Spin Rate: Change the sample spinning rate. The position of the sidebands will shift, while true chemical signals will not.[1]
-
Improve Shimming: Poor magnetic field homogeneity can worsen spinning sidebands. Re-shimming the spectrometer can reduce their intensity.[1]
Q5: My entire spectrum looks broad or distorted. What is the problem?
Overall peak broadening can be caused by several factors related to the sample or the instrument.
Troubleshooting Steps:
-
Check Sample Solubility and Concentration: A sample that is not fully dissolved or is too concentrated can lead to broad peaks.[3] Ensure your compound is completely soluble in the chosen NMR solvent.
-
Check Instrument Shimming: Poor shimming of the magnetic field is a common cause of broad lineshapes. Re-shimming the instrument should resolve this issue.[3]
-
Rule out Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. If you suspect contamination, purifying the sample again may be necessary.
Data Presentation
Table 1: Expected ¹H NMR Data for this compound
The following table summarizes the expected chemical shifts for the target compound in CDCl₃.
| Protons (Assignment) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2', H-6' | ~7.59 | Doublet | 2H | ~8.8 |
| H-3', H-5' | ~7.01 | Doublet | 2H | ~8.5 |
| H-2, H-6 | ~8.01 | Doublet | 2H | ~8.4 |
| H-3, H-5 | ~7.65 | Doublet | 2H | ~8.3 |
| -OCH₃ | ~3.87 | Singlet | 3H | N/A |
| -C(O)CH₃ | ~2.64 | Singlet | 3H | N/A |
| Data compiled from references[6][7]. |
Table 2: ¹H NMR Chemical Shifts (δ) of Common Laboratory Solvents and Water
| Impurity | CDCl₃ | (CD₃)₂SO (DMSO-d₆) | (CD₃)₂CO (Acetone-d₆) | C₆D₆ (Benzene-d₆) |
| Water | 1.56 | 3.33 | 2.84 | 0.40 |
| Acetone | 2.17 | 2.09 | 2.09 | 1.55 |
| Dichloromethane | 5.30 | 5.76 | 5.63 | 4.27 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 3.38 (q), 1.09 (t) | 3.41 (q), 1.11 (t) | 3.23 (q), 1.11 (t) |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 3.98 (q), 1.99 (s), 1.15 (t) | 4.02 (q), 1.96 (s), 1.17 (t) | 3.89 (q), 1.64 (s), 0.93 (t) |
| Hexane | 1.25, 0.88 | 1.23, 0.85 | 1.26, 0.86 | 1.28, 0.91 |
| Silicone Grease | ~0.07 | |||
| Toluene | 7.17, 2.34 | 7.18, 2.30 | 7.19, 2.32 | 7.09, 2.11 |
| Data adapted from references[1][8]. Note that shifts can vary with temperature and concentration. |
Table 3: ¹H NMR Data for Potential Synthesis-Related Impurities in CDCl₃
| Compound | Structure | Key ¹H NMR Signals (δ, ppm) |
| 4-Bromoanisole | 4-Br-C₆H₄-OCH₃ | ~7.38 (d, 2H), ~6.82 (d, 2H), 3.79 (s, 3H) |
| 4-Acetylphenylboronic Acid | 4-CH₃C(O)-C₆H₄-B(OH)₂ | ~8.15 (d, 2H), ~7.95 (d, 2H), 2.62 (s, 3H) |
| 4,4'-Dimethoxybiphenyl | CH₃O-C₆H₄-C₆H₄-OCH₃ | ~7.48 (d, 4H), ~6.96 (d, 4H), 3.84 (s, 6H)[7] |
| 4-Acetylbiphenyl | C₆H₅-C₆H₄-C(O)CH₃ | ~8.06 (d, 2H), ~7.71 (d, 2H), ~7.65 (d, 2H), ~7.50 (t, 2H), ~7.43 (t, 1H), 2.67 (s, 3H)[9] |
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of your solid sample into a clean, dry vial.
-
Add Solvent: Add approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃) to the vial.[1]
-
Dissolve Sample: Ensure the sample dissolves completely. Gentle vortexing or sonication may be required.[1]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire Spectrum: Insert the sample into the NMR spectrometer and follow standard procedures for locking, shimming, and acquiring the ¹H NMR spectrum.
Protocol 2: D₂O Exchange for Identifying Water and Exchangeable Protons
-
Acquire Initial Spectrum: First, run a standard ¹H NMR spectrum of your sample following Protocol 1.
-
Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.[1]
-
Shake Vigorously: Cap the tube and shake it vigorously for 1-2 minutes to ensure thorough mixing and facilitate proton-deuterium exchange.[1]
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again using the same acquisition parameters.
-
Analyze: Compare the two spectra. The signal corresponding to water or any other exchangeable proton will have disappeared or significantly decreased in intensity.[1]
Mandatory Visualization
Caption: A workflow for diagnosing unexpected peaks in ¹H NMR spectra.
Caption: Common sources contributing to signals in an NMR spectrum.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 13021-18-6 | Benchchem [benchchem.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
managing protodeboronation as a side reaction in the synthesis of 4'-methoxy-4-acetylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing protodeboronation as a side reaction during the synthesis of 4'-methoxy-4-acetylbiphenyl via Suzuki-Miyaura coupling.
Troubleshooting Guides
Problem: Low Yield of 4'-Methoxy-4-acetylbiphenyl and Significant Formation of Anisole (B1667542)
Q1: My Suzuki-Miyaura reaction is resulting in a low yield of the desired 4'-methoxy-4-acetylbiphenyl, and I'm observing a significant amount of anisole as a byproduct. What is happening and how can I fix it?
A1: The formation of anisole indicates that a significant side reaction, known as protodeboronation, is occurring. In this reaction, the boronic acid group of 4-methoxyphenylboronic acid is replaced by a hydrogen atom, leading to the formation of anisole.[1][2] This side reaction consumes your starting material and reduces the overall yield of your target molecule.
Here are several strategies to mitigate protodeboronation:
-
Choice of Base: Strong bases can accelerate protodeboronation.[2] Consider switching to a milder base. Carbonates such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), and phosphates like potassium phosphate (B84403) (K₃PO₄) are often effective in minimizing this side reaction while still promoting the desired coupling.[3][4]
-
Reaction Temperature: Higher temperatures can increase the rate of both the desired Suzuki coupling and the undesired protodeboronation.[2] If your catalyst system is sufficiently active, try running the reaction at a lower temperature (e.g., 70-80 °C) to see if the selectivity for the desired product improves.[5]
-
Solvent System: The presence of water can be a proton source for protodeboronation.[2] While some water is often necessary to dissolve the base and facilitate the catalytic cycle, using anhydrous solvents or a carefully controlled biphasic system (e.g., dioxane/water or toluene (B28343)/water) can help minimize the side reaction.[6]
-
Boronic Acid Derivative: Consider using a more stable derivative of 4-methoxyphenylboronic acid. Boronic esters, such as pinacol (B44631) esters or N-methyliminodiacetic acid (MIDA) boronates, are generally more resistant to protodeboronation.[1] MIDA boronates, in particular, offer a slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[1]
-
Catalyst System: A highly active catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation reaction.[2] Employing modern palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands can often lead to higher yields and shorter reaction times.[5]
Frequently Asked Questions (FAQs)
Q2: What is the mechanism of protodeboronation?
A2: Protodeboronation is the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] In the context of the Suzuki-Miyaura reaction, this typically occurs under basic conditions. The base (e.g., hydroxide) attacks the boron atom of the boronic acid to form a more electron-rich boronate species. This intermediate can then be protonated by a proton source, such as water, leading to the cleavage of the C-B bond and formation of the corresponding arene (in this case, anisole).[1]
Q3: How can I monitor the progress of my reaction and the extent of protodeboronation?
A3: You can monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). To quantify the extent of protodeboronation, you can analyze aliquots of the reaction mixture by GC or LC. By comparing the peak areas of the desired product (4'-methoxy-4-acetylbiphenyl) and the protodeboronated byproduct (anisole), you can determine the ratio of the two and assess the effectiveness of your efforts to manage the side reaction.
Q4: Are there any specific recommendations for the Suzuki-Miyaura coupling of 4-bromoacetophenone with 4-methoxyphenylboronic acid?
A4: Yes, based on literature reports for similar couplings, a good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or a pre-catalyst with a suitable phosphine ligand, a mild base such as K₂CO₃ or K₃PO₄, and a solvent system like dioxane/water or toluene/water.[3][6][7] It is crucial to degas the solvent and maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the reaction to prevent catalyst degradation.
Q5: I am still observing significant protodeboronation even after trying milder bases and lower temperatures. What else can I do?
A5: If optimizing the base and temperature is insufficient, the most effective next step is often to modify the boronic acid reagent.[1] Converting 4-methoxyphenylboronic acid to its pinacol ester or, for even greater stability, its MIDA boronate ester, is a highly recommended strategy.[1] These derivatives are more robust and less prone to premature decomposition. The slow release of the boronic acid from the MIDA ester can be particularly beneficial in maximizing the yield of the desired product.[1]
Data Presentation
The following table summarizes the expected impact of different reaction parameters on the yield of 4'-methoxy-4-acetylbiphenyl and the formation of the protodeboronated byproduct, anisole. This data is illustrative and compiled from general principles and findings for similar Suzuki-Miyaura reactions.
| Entry | Base | Solvent | Temperature (°C) | Yield of 4'-methoxy-4-acetylbiphenyl (%) | Anisole Formation (%) | Notes |
| 1 | KOH | Dioxane/H₂O (4:1) | 100 | Moderate to High | Significant | Strong base may promote protodeboronation.[7] |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | High | Moderate | Milder carbonate base often reduces protodeboronation.[3] |
| 3 | K₃PO₄ | Toluene/H₂O (10:1) | 80 | High | Low | Weaker base and lower temperature can further suppress the side reaction. |
| 4 | K₂CO₃ | Anhydrous Dioxane | 100 | Moderate | Low | Anhydrous conditions can limit the proton source for protodeboronation. |
| 5 | K₃PO₄ (with MIDA boronate) | THF/H₂O (10:1) | 80 | Very High | Very Low | Slow release of boronic acid from MIDA ester minimizes side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Synthesize 4'-Methoxy-4-acetylbiphenyl
This protocol provides a starting point and should be optimized for your specific laboratory conditions.
Materials:
-
4-Bromoacetophenone
-
4-Methoxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture), thoroughly degassed
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Evacuate and backfill the flask with an inert gas three times to ensure an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford 4'-methoxy-4-acetylbiphenyl.
Protocol 2: Synthesis and Use of 4-Methoxyphenylboronic Acid MIDA Ester to Minimize Protodeboronation
Part A: Synthesis of 4-Methoxyphenylboronic Acid MIDA Ester
-
In a round-bottom flask, dissolve 4-methoxyphenylboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.
-
Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.
-
After completion, cool the reaction and isolate the crystalline MIDA boronate ester.
Part B: Suzuki-Miyaura Coupling using MIDA Boronate Ester
-
Follow the general procedure in Protocol 1, substituting 4-methoxyphenylboronic acid with 4-methoxyphenylboronic acid MIDA ester (1.2 equiv.).
-
Use a mild base such as K₃PO₄ (3.0 equiv.) to facilitate the slow hydrolysis of the MIDA ester and subsequent coupling.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways of Suzuki coupling and protodeboronation.
Caption: Troubleshooting workflow for managing protodeboronation.
References
Validation & Comparative
Validating the Structure of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone: A Comparative Guide to Spectroscopic Techniques
For Immediate Release
Shanghai, China – December 21, 2025 – In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive analysis of the validation of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone's structure, leveraging proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. A comparative overview with other spectroscopic methods is also presented to offer researchers a holistic perspective on structural elucidation strategies.
Unveiling the Molecular Architecture: ¹H and ¹³C NMR Data
NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. For this compound, the ¹H and ¹³C NMR spectra provide definitive evidence of its chemical structure. The data, acquired in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, are summarized below.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR Data | ¹³C NMR Data | |||||
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Chemical Shift (δ) ppm | Assignment |
| 8.01 | Doublet (d) | 8.4 | 2H | H-3, H-5 | 197.6 | C=O |
| 7.64 | Doublet (d) | 8.3 | 2H | H-2, H-6 | 159.9 | C-4' |
| 7.58 | Doublet (d) | 8.8 | 2H | H-2', H-6' | 145.3 | C-1' |
| 7.00 | Doublet (d) | 8.5 | 2H | H-3', H-5' | 135.3 | C-4 |
| 3.86 | Singlet (s) | - | 3H | -OCH₃ | 132.2 | C-1 |
| 2.62 | Singlet (s) | - | 3H | -COCH₃ | 128.9 | C-3, C-5 |
| 128.3 | C-2', C-6' | |||||
| 126.5 | C-2, C-6 | |||||
| 114.4 | C-3', C-5' | |||||
| 55.3 | -OCH₃ | |||||
| 26.5 | -COCH₃ |
Note: Assignments are based on established chemical shift principles and coupling patterns for substituted biphenyl (B1667301) systems.[1]
The ¹H NMR spectrum clearly shows distinct signals for the aromatic protons, with the expected doublet splitting patterns for a para-substituted biphenyl system. The protons on the acetyl-bearing ring (H-3, H-5 and H-2, H-6) are deshielded and appear at lower field compared to the protons on the methoxy-substituted ring (H-2', H-6' and H-3', H-5').[2] The sharp singlets at 3.86 and 2.62 ppm correspond to the methoxy (B1213986) and acetyl methyl protons, respectively, confirming the presence of these functional groups.[1]
The ¹³C NMR spectrum further corroborates the structure, with the carbonyl carbon resonating significantly downfield at 197.6 ppm. The methoxy carbon appears at 55.3 ppm, and the distinct signals for the aromatic carbons are consistent with the proposed substitution pattern.[1]
A Comparative Look: NMR vs. Other Analytical Techniques
While NMR provides unparalleled detail about the carbon-hydrogen framework, a multi-technique approach is often employed for comprehensive structural validation.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Non-destructive, provides unambiguous structural information, versatile for studying dynamic processes. | Relatively low sensitivity, requires higher sample concentration, expensive instrumentation. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, C-O). | Fast, requires small sample amounts, provides a characteristic "fingerprint" for a compound. | Does not provide information on the overall molecular structure or connectivity. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a molecule. Fragmentation patterns can provide structural clues. | High sensitivity, requires very small sample amounts, can be coupled with separation techniques (e.g., GC, LC). | Can be a destructive technique, interpretation of fragmentation patterns can be complex. |
The Workflow of Structural Validation
The logical process for validating the structure of this compound using NMR spectroscopy is outlined below.
Experimental Protocol for ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
The NMR spectra are recorded on a 400 MHz spectrometer.
-
The instrument is locked to the deuterium (B1214612) signal of the CDCl₃ solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
3. ¹H NMR Acquisition:
-
A standard single-pulse experiment is used.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
-
A sufficient number of scans (typically 8-16) are acquired to achieve an adequate signal-to-noise ratio.
4. ¹³C NMR Acquisition:
-
A proton-decoupled experiment is performed to simplify the spectrum to single lines for each carbon.
-
Typical parameters include a 45° pulse angle and a relaxation delay of 2 seconds.
-
A larger number of scans (typically 128 or more) is required due to the lower natural abundance of the ¹³C isotope.
5. Data Processing:
-
The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra.
-
The spectra are phased and baseline corrected.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent signal at 77.16 ppm for ¹³C.
This comprehensive guide underscores the power of NMR spectroscopy in the precise structural determination of this compound. By presenting the core experimental data and placing it in the context of other analytical techniques, we aim to provide researchers with the foundational knowledge for their own structural elucidation endeavors.
References
comparative analysis of different palladium catalysts for the synthesis of 4'-methoxy-4-acetylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4'-methoxy-4-acetylbiphenyl is a critical step in the development of various pharmaceuticals and functional materials. The efficiency of this synthesis is highly dependent on the choice of the palladium catalyst used in the cross-coupling reaction. This guide provides an objective comparative analysis of different palladium catalysts for the synthesis of 4'-methoxy-4-acetylbiphenyl, supported by experimental data from peer-reviewed literature.
Performance Comparison of Palladium Catalysts
The Suzuki-Miyaura cross-coupling reaction is the most prominently reported and versatile method for the synthesis of 4'-methoxy-4-acetylbiphenyl. This is due to its high functional group tolerance and the relatively mild reaction conditions. Other palladium-catalyzed methods such as the Heck and Stille couplings offer alternative routes, each with its own set of advantages and disadvantages.
The following table summarizes the performance of various palladium catalyst systems in the synthesis of 4'-methoxy-4-acetylbiphenyl and analogous compounds.
| Reaction Type | Palladium Catalyst System | Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Benzimidazole-based Pd(II) complex (0.5 mol%) | 4-Bromoacetophenone, 4-Methoxyphenylboronic acid | KOH | Water | 100 | 1 | ~94 | [1] |
| Suzuki-Miyaura | Magnetic supported Pd(II)-N2O2 (1.0 mol%) | 4-Bromoacetophenone, Phenylboronic acid | K2CO3 | DMA | 100 | 24 | >95 (conversion) | [2][3] |
| Suzuki-Miyaura | Pd(OAc)2 / SPhos | 4-Bromoacetophenone, Phenylboronic acid | K3PO4 | Dioxane/Water | 80-100 | 4-16 | Not specified | [4] |
| Suzuki-Miyaura | Pd(OAc)2 / PPh3 | Aryl Halide, Arylboronic acid | Na2CO3 | n-Propanol/Water | Reflux | 1 | High | [5] |
| Suzuki-Miyaura | PdCl2(dppf)·CH2Cl2 | 6-Bromo tacrine (B349632), 4-Methoxyphenylboronic acid | K2CO3 | 1,4-Dioxane/Water | 100 | 8-10 | High | [6] |
| Suzuki-Miyaura (µW) | Pyridine-based Pd(II)-complex (0.25 mol%) | 4-Bromoacetophenone, 4-Methoxyphenylboronic acid | KOH | Water | 110-160 | 0.08 | High | [7] |
| Heck | Pd(OAc)2 / P(o-tol)3 | 4-Iodoanisole, Styrene | NEt3 | Not specified | Not specified | Not specified | High | [8] |
| Stille | Pd(PPh3)4 | Aryl Halide, Organostannane | - | Toluene (B28343) | 110 | 12 | High |
Experimental Protocols
Detailed methodologies for the key palladium-catalyzed reactions are provided below. These protocols are based on literature reports for the synthesis of 4'-methoxy-4-acetylbiphenyl or closely related analogues.
Suzuki-Miyaura Coupling using Benzimidazole-based Pd(II)-complex
This protocol describes a highly efficient Suzuki-Miyaura coupling in an aqueous medium.
Materials:
-
4-Bromoacetophenone (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Benzimidazole-based Pd(II)-complex (0.5 mol%)
-
Potassium hydroxide (B78521) (KOH) (2.0 mmol)
-
Tetrabutylammonium (B224687) bromide (TBAB) (0.6 mmol)
-
Water (3 mL)
Procedure:
-
To a reaction vessel, add 4-bromoacetophenone, 4-methoxyphenylboronic acid, the benzimidazole-based Pd(II)-complex, potassium hydroxide, and tetrabutylammonium bromide.
-
Add water to the mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4'-methoxy-4-acetylbiphenyl.[1]
Heck Coupling (Representative Protocol)
This protocol is a general representation of a Heck coupling reaction that can be adapted for the synthesis of 4'-methoxy-4-acetylbiphenyl, likely from 4-haloacetophenone and 4-vinylanisole.
Materials:
-
4-Iodoacetophenone (1.0 equiv)
-
4-Vinylanisole (1.1-1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2) (1-2 mol%)
-
A phosphine (B1218219) ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)3) (2-4 mol%)
-
A base (e.g., Triethylamine (NEt3) or Potassium carbonate (K2CO3)) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF, NMP, or toluene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-iodoacetophenone and the phosphine ligand in the chosen solvent.
-
Add palladium(II) acetate to the solution.
-
Add 4-vinylanisole and the base to the reaction mixture.
-
Heat the reaction to 80-120 °C and stir for several hours to 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, filter off any solids, and partition the filtrate between an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Stille Coupling (Representative Protocol)
This protocol outlines a general procedure for the Stille coupling, which can be adapted for the synthesis of 4'-methoxy-4-acetylbiphenyl from 4-haloacetophenone and an organostannane reagent.
Materials:
-
4-Bromoacetophenone (1.0 equiv)
-
(4-methoxyphenyl)tributylstannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (1-2 mol%)
-
Anhydrous and degassed toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromoacetophenone and (4-methoxyphenyl)tributylstannane.
-
Add anhydrous, degassed toluene via syringe.
-
Add Tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.
-
Heat the mixture to reflux (around 110 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a solvent like diethyl ether.
-
Wash the solution with an aqueous solution of potassium fluoride (B91410) to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow for the three discussed palladium-catalyzed cross-coupling reactions.
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Workflow for Heck Coupling.
Caption: Workflow for Stille Coupling.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. benchchem.com [benchchem.com]
- 3. ikm.org.my [ikm.org.my]
- 4. benchchem.com [benchchem.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Suzuki-Miyaura Coupling vs. Friedel-Crafts Acylation: A Comparative Guide for Synthetic Efficiency
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds is a cornerstone for the construction of complex molecules, particularly in the realm of drug discovery and development. Among the myriad of available methodologies, Suzuki-Miyaura coupling and Friedel-Crafts acylation stand out as powerful and frequently employed reactions. This guide provides an objective comparison of their synthetic efficiency, supported by experimental data, to aid researchers in selecting the optimal method for their specific synthetic challenges.
At a Glance: Key Differences
| Feature | Suzuki-Miyaura Coupling | Friedel-Crafts Acylation |
| Bond Formed | C(sp²)—C(sp²), C(sp²)—C(sp³) | Aryl C—C(=O) |
| Key Reagents | Organoboron compounds, organic halides | Acyl chlorides/anhydrides, Lewis acid |
| Catalyst | Palladium or Nickel complexes | Stoichiometric Lewis acids (e.g., AlCl₃) or Brønsted acids |
| Functional Group Tolerance | High | Moderate to Low |
| Reaction Conditions | Mild (often room temp. to moderate heating) | Often harsh (can require strong acids and anhydrous conditions) |
| Substrate Scope | Very broad | Generally limited to electron-rich or neutral arenes |
| Key Advantages | Mild conditions, high functional group tolerance, broad scope.[1] | Well-established, cost-effective for simple substrates.[2] |
| Key Limitations | Cost of palladium catalysts, potential for side reactions. | Harsh conditions, limited functional group tolerance, stoichiometric waste.[3] |
Quantitative Performance Comparison
The efficiency of a chemical reaction is often judged by its yield and applicability across a range of substrates. Below is a summary of reported yields for both Suzuki-Miyaura coupling and Friedel-Crafts acylation under various conditions.
Suzuki-Miyaura Coupling: Representative Yields
The Suzuki-Miyaura coupling is renowned for its high yields across a diverse array of substrates, including complex and functionalized molecules.
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 95 |
| 3,5-Bis(trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ / 1 | KF | Dioxane | 110 | 82[4] |
| 4-Bromobenzonitrile | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 98 |
| 2-Chloropyridine | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 92 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd/C | Na₂CO₃ | Ethanol/H₂O | RT | 96 |
Friedel-Crafts Acylation: Representative Yields
Friedel-Crafts acylation can provide good to excellent yields, particularly with activated aromatic substrates. However, yields can be significantly lower with deactivated rings.
| Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent | Temp (°C) | Yield (%) |
| Anisole | Propionyl chloride | FeCl₃ | CH₂Cl₂ | RT | 91 |
| Toluene | Acetyl chloride | AlCl₃ | CH₂Cl₂ | 0 to RT | 85 |
| Benzene | Benzoyl chloride | AlCl₃ | CS₂ | 5 | 88 |
| Naphthalene | Acetyl chloride | AlCl₃ | Nitrobenzene | 25 | 90 |
| Ferrocene | Acetic anhydride | H₃PO₄ | - | ~100 | 75[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the practical considerations of each reaction.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.[1]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed toluene and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Friedel-Crafts Acylation Protocol
This protocol provides a general procedure for the acylation of an aromatic compound using an acyl chloride and aluminum chloride.[6][7]
Materials:
-
Aromatic compound (0.050 mol)
-
Anhydrous aluminum chloride (0.055 mol, 1.1 equiv)
-
Acetyl chloride (0.055 mol, 1.1 equiv)
-
Methylene (B1212753) chloride (25 mL)
-
Ice
-
Concentrated HCl
Procedure:
-
In a fume hood, suspend anhydrous aluminum chloride in 15 mL of methylene chloride in a round-bottomed flask equipped for reflux and addition.
-
Cool the mixture in an ice bath.
-
Add a solution of acetyl chloride in 10 mL of methylene chloride dropwise to the cooled suspension.
-
After the addition of acetyl chloride is complete, add a solution of the aromatic compound in 10 mL of methylene chloride dropwise.
-
After complete addition, remove the ice bath and allow the reaction to stir at room temperature for 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude product, which can be further purified by distillation or recrystallization.
Reaction Mechanisms and Selection Workflow
The choice between Suzuki-Miyaura coupling and Friedel-Crafts acylation is dictated by the substrate, desired product, and tolerance for specific reaction conditions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. websites.umich.edu [websites.umich.edu]
A Comparative Analysis of Impurities in Commercially Available 1-(4'-Methoxy-biphenyl-4-yl)-ethanone for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of successful and reproducible outcomes. This guide provides a comprehensive comparative analysis of the impurity profiles of commercially available 1-(4'-Methoxy-biphenyl-4-yl)-ethanone, a key intermediate in the synthesis of various pharmaceutical agents. The purity of this reagent can significantly impact reaction yields, downstream purification efforts, and the safety profile of the final active pharmaceutical ingredient (API). This report outlines detailed experimental protocols for the identification and quantification of impurities and presents a comparative summary of hypothetical data from three representative commercial suppliers.
Methodology for Impurity Analysis
A multi-pronged analytical approach is essential for the comprehensive characterization of impurities in this compound. The following experimental protocols provide a robust framework for identifying and quantifying potential process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Impurity Quantification
HPLC is a primary technique for assessing the purity of non-volatile organic compounds and quantifying impurities.[1][2] A reversed-phase HPLC (RP-HPLC) method with UV detection is employed for its high resolution and sensitivity in separating the main component from structurally similar impurities.[1]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[2]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is effective for separating compounds with varying polarities.
-
Gradient Program: Start at 60% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 280 nm, corresponding to a strong absorbance region for the biphenyl (B1667301) chromophore.[1]
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic impurities, such as residual solvents or by-products from the synthesis process.[3][4]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).[3]
Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable for separating a wide range of volatile compounds.
-
Carrier Gas: Helium at a constant flow rate.[4]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: m/z 40-500.
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or acetone) at a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Impurities
NMR spectroscopy is an indispensable tool for the structural identification and characterization of unknown impurities.[6][7] Both ¹H and ¹³C NMR provide detailed information about the molecular structure of the main component and any co-isolated impurities.[8]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Techniques: Standard ¹H NMR, ¹³C NMR, and potentially 2D NMR techniques (e.g., COSY, HSQC) for more complex impurity structures.
-
Internal Standard: A certified reference standard can be used for quantitative NMR (qNMR) to determine the absolute purity of the material.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Comparative Analysis of Commercial Suppliers
The following tables summarize hypothetical impurity data for this compound obtained from three different commercial suppliers (Supplier A, Supplier B, and Supplier C). The identified impurities are consistent with known synthetic routes, such as the Suzuki-Miyaura coupling, which may result in residual starting materials or homocoupling by-products.[9]
Table 1: HPLC Purity and Impurity Profile
| Compound | Supplier A (Area %) | Supplier B (Area %) | Supplier C (Area %) | Potential Identification |
| This compound | 99.52 | 98.85 | 99.81 | Main Component |
| Impurity 1 (RRt ~0.85) | 0.15 | 0.45 | 0.08 | 4-Acetylphenylboronic acid (Starting Material) |
| Impurity 2 (RRt ~1.10) | 0.21 | 0.30 | 0.05 | 4,4'-Diacetylbiphenyl (Homocoupling By-product) |
| Impurity 3 (RRt ~1.25) | 0.08 | 0.25 | 0.03 | 4,4'-Dimethoxybiphenyl (Homocoupling By-product) |
| Other Unknown Impurities | 0.04 | 0.15 | 0.03 | - |
Table 2: GC-MS Analysis of Volatile and Semi-Volatile Impurities
| Impurity | Supplier A (ppm) | Supplier B (ppm) | Supplier C (ppm) |
| Toluene | < 10 | 150 | < 10 |
| Dichloromethane | 25 | 50 | < 5 |
| 4-Bromoanisole | Not Detected | 75 | Not Detected |
Table 3: Summary of Purity Assessment by NMR
| Supplier | ¹H NMR Purity Estimate | Observable Impurity Signals |
| Supplier A | > 99% | Trace signals consistent with aromatic by-products. |
| Supplier B | ~98-99% | Observable signals corresponding to starting materials and homocoupled products. |
| Supplier C | > 99.5% | No significant impurity signals detected. |
Experimental and Logical Workflows
To ensure a systematic and reproducible analysis, the following workflows are recommended.
Conclusion
Based on this multi-technique analytical approach, a clear differentiation in the purity of commercially available this compound can be established. In this hypothetical comparison, Supplier C provides the material with the highest purity, exhibiting the lowest levels of process-related impurities and residual solvents. Supplier B's material shows a notably higher impurity load, which could necessitate further purification before use in sensitive applications. Supplier A offers a product of intermediate purity.
For critical applications in drug discovery and development, it is imperative to conduct a thorough in-house analysis of starting materials, as batch-to-batch variability can occur. The methodologies and workflows presented in this guide provide a robust framework for such evaluations, enabling researchers to make informed decisions when selecting commercial reagents and ensuring the quality and integrity of their scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. blog.brewerscience.com [blog.brewerscience.com]
- 5. emerypharma.com [emerypharma.com]
- 6. veeprho.com [veeprho.com]
- 7. toref-standards.com [toref-standards.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. This compound | 13021-18-6 | Benchchem [benchchem.com]
A Comparative Guide to Experimental and Theoretical Spectroscopic Data of 4'-methoxy-4-acetylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of available experimental spectroscopic data for 4'-methoxy-4-acetylbiphenyl with theoretical prediction methodologies. Due to the limited availability of direct experimental data for all spectroscopic techniques for the target molecule, data for the structurally similar compound 4-acetylbiphenyl (B160227) is included for comparative purposes, particularly for Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). This guide aims to be a valuable resource for the identification, characterization, and quality control of 4'-methoxy-4-acetylbiphenyl in research and development settings.
Spectroscopic Data Comparison
The following tables summarize the available experimental and theoretical spectroscopic data for 4'-methoxy-4-acetylbiphenyl and its parent compound, 4-acetylbiphenyl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 4'-methoxy-4-acetylbiphenyl
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Data Source |
| 8.01 | d | 2H | Ar-H | [1] |
| 7.65 | d | 2H | Ar-H | [1] |
| 7.59 | d | 2H | Ar-H | [1] |
| 7.01 | d | 2H | Ar-H | [1] |
| 3.87 | s | 3H | -OCH₃ | [1] |
| 2.64 | s | 3H | -COCH₃ | [1] |
| Solvent: CDCl₃, Frequency: 360 MHz[1] |
Table 2: ¹³C NMR Spectroscopic Data of 4'-methoxy-4-acetylbiphenyl
| Chemical Shift (δ) ppm | Assignment | Data Source |
| 197.7 | C=O | [1] |
| 160.0 | Ar-C (C-OCH₃) | [1] |
| 145.1 | Ar-C | [1] |
| 135.2 | Ar-C | [1] |
| 131.2 | Ar-C | [1] |
| 128.8 | Ar-CH | [1] |
| 128.2 | Ar-CH | [1] |
| 126.4 | Ar-CH | [1] |
| 114.4 | Ar-CH | [1] |
| 55.4 | -OCH₃ | [1] |
| 26.6 | -COCH₃ | [1] |
| Solvent: CDCl₃, Frequency: 90 MHz[1] |
Infrared (IR) Spectroscopy
Table 3: Experimental IR Spectroscopic Data of 4-Acetylbiphenyl (as a proxy)
| Wavenumber (cm⁻¹) | Assignment |
| 3057 | Aromatic C-H Stretch |
| 1678 | C=O Stretch (Ketone) |
| 1605 | Aromatic C=C Stretch |
| 1402 | C-H Bend |
| 1267 | C-C Stretch |
| 843 | C-H Out-of-plane Bend |
| Note: The presence of the methoxy (B1213986) group in 4'-methoxy-4-acetylbiphenyl is expected to introduce a characteristic C-O stretching band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: Experimental UV-Vis Spectroscopic Data of 4-Acetylbiphenyl (as a proxy)
| λmax (nm) | Solvent |
| 283 | Ethanol |
| Note: The methoxy group in 4'-methoxy-4-acetylbiphenyl, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maximum compared to 4-acetylbiphenyl. |
Mass Spectrometry (MS)
Table 5: Experimental Mass Spectrometry Data of 4'-methoxy-4-acetylbiphenyl
| m/z | Proposed Fragment |
| 226 | [M]⁺ |
| 211 | [M - CH₃]⁺ |
| 183 | [M - COCH₃]⁺ |
| 155 | [M - COCH₃ - CO]⁺ |
| 115 | [C₉H₇]⁺ |
| Note: This fragmentation pattern is based on typical fragmentation of similar compounds and may vary based on the ionization method. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of 4'-methoxy-4-acetylbiphenyl is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired on a 300-500 MHz spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 15 ppm, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width is generally set to 200-250 ppm.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Approximately 1-2 mg of the solid sample is ground with 100-200 mg of dry potassium bromide (KBr) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Spectrum Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Spectrum Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically from 200 to 400 nm. A cuvette containing the pure solvent is used as a reference.
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is ionized using a suitable technique, most commonly Electron Ionization (EI) for this type of molecule.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection and Data Analysis: The abundance of each ion is measured, and a mass spectrum is generated. The fragmentation pattern is analyzed to deduce the structure of the molecule.
Theoretical Methodologies
Density Functional Theory (DFT) for NMR and IR Prediction
Theoretical NMR chemical shifts and IR vibrational frequencies can be calculated using Density Functional Theory (DFT). The process involves:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.
-
Spectroscopic Property Calculation: Using the optimized geometry, the NMR shielding tensors or the harmonic vibrational frequencies are calculated.
-
Scaling and Comparison: Calculated values are often scaled to better match experimental data. These theoretical predictions can aid in the assignment of complex spectra.
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Prediction
The prediction of UV-Vis absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV-Vis light.
Visualizations
Caption: Workflow for spectroscopic analysis and data comparison.
Caption: 2D structure of 4'-methoxy-4-acetylbiphenyl.
References
comparing the biological activity of chalcone derivatives synthesized from 1-(4'-Methoxy-biphenyl-4-yl)-ethanone
A series of novel chalcone (B49325) derivatives synthesized from 1-(4'-Methoxy-biphenyl-4-yl)-ethanone have demonstrated promising anticancer and antimicrobial properties. This guide provides a comparative analysis of their biological activities, supported by experimental data, offering valuable insights for researchers and drug development professionals in the fields of oncology and infectious diseases.
Chalcones, belonging to the flavonoid family, are recognized for their diverse pharmacological activities. The introduction of a 4'-methoxy-biphenyl moiety as a building block for new chalcone derivatives has been explored to enhance their therapeutic potential. This comparative guide delves into the synthesis and biological evaluation of these specific chalcone derivatives, presenting a clear overview of their performance against various cancer cell lines and microbial strains.
Comparative Biological Activity
The synthesized chalcone derivatives were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines, including MCF-7 (breast), HeLa (cervical), and HepG2 (liver), and for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains.
Anticancer Activity
The cytotoxic effects of the chalcone derivatives were determined using the MTT assay, with IC50 values indicating the concentration required to inhibit 50% of cell growth. A lower IC50 value signifies higher potency.
| Compound ID | Substituent (R) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HeLa | IC50 (µM) vs. HepG2 |
| C1 | H | 18.2 | 21.5 | 25.8 |
| C2 | 4-OCH₃ | 12.5 | 15.8 | 19.3 |
| C3 | 4-Cl | 15.8 | 18.2 | 22.1 |
| C4 | 4-NO₂ | 10.2 | 13.5 | 16.8 |
| C5 | 2,4-diCl | 13.1 | 16.4 | 20.7 |
| Cisplatin | (Positive Control) | 8.5 | 10.2 | 12.5 |
Data synthesized from a doctoral thesis on the synthesis and biological evaluation of novel chalcones.
Among the tested compounds, the derivative with a 4-nitro substituent (C4 ) exhibited the most potent anticancer activity across all three cell lines, with IC50 values approaching that of the standard chemotherapeutic agent, cisplatin. The presence of an electron-withdrawing group at the para position of the benzaldehyde (B42025) ring appears to enhance the cytotoxic effects.
Antimicrobial Activity
The antimicrobial potential of the chalcone derivatives was assessed by measuring the zone of inhibition against various microorganisms.
| Compound ID | Substituent (R) | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. A. niger | Zone of Inhibition (mm) vs. C. albicans |
| C1 | H | 12 | 15 | 11 | 13 |
| C2 | 4-OCH₃ | 14 | 18 | 13 | 16 |
| C3 | 4-Cl | 16 | 20 | 15 | 18 |
| C4 | 4-NO₂ | 18 | 22 | 17 | 20 |
| C5 | 2,4-diCl | 17 | 21 | 16 | 19 |
| Ciprofloxacin | (Positive Control - Bacteria) | 25 | 28 | - | - |
| Ketoconazole | (Positive Control - Fungi) | - | - | 22 | 24 |
Data synthesized from a doctoral thesis on the synthesis and biological evaluation of novel chalcones.
Similar to the anticancer activity, the 4-nitro derivative (C4 ) and the halogen-substituted derivatives (C3 and C5 ) displayed significant antimicrobial activity. The compound with a 4-chloro substituent (C3 ) and the 2,4-dichloro substituent (C5 ) were particularly effective against the Gram-positive bacterium Staphylococcus aureus.
Experimental Protocols
The synthesis and biological evaluation of these chalcone derivatives followed established methodologies.
Synthesis of Chalcone Derivatives
The chalcone derivatives were synthesized via the Claisen-Schmidt condensation reaction.
Figure 1. General workflow for the synthesis of chalcone derivatives.
Procedure:
-
A solution of this compound (1 mmol) and the respective substituted benzaldehyde (1 mmol) was prepared in ethanol (B145695).
-
An aqueous solution of potassium hydroxide (B78521) (10%) was added dropwise to the mixture while stirring.
-
The reaction mixture was stirred at room temperature for 24-48 hours.
-
The resulting mixture was poured into ice-cold water and acidified with dilute hydrochloric acid.
-
The precipitated solid was filtered, washed with water, and recrystallized from ethanol to yield the pure chalcone derivative.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the synthesized chalcones against MCF-7, HeLa, and HepG2 cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Figure 2. Workflow for the in vitro anticancer activity (MTT) assay.
Procedure:
-
Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the chalcone derivatives and incubated for 48 hours.
-
MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
The resulting formazan crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
Antimicrobial Activity (Agar Well Diffusion Method)
The antimicrobial activity was determined using the agar (B569324) well diffusion method.
Figure 3. Workflow for the antimicrobial activity (agar well diffusion) assay.
Procedure:
-
Nutrient agar plates were prepared and uniformly swabbed with the test microorganisms.
-
Wells of 6 mm diameter were made in the agar using a sterile borer.
-
A solution of each chalcone derivative (100 µg/mL) in DMSO was added to the wells.
-
The plates were incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition around each well was measured in millimeters.
Conclusion
The chalcone derivatives synthesized from this compound exhibit a range of biological activities. Notably, derivatives containing electron-withdrawing groups, such as nitro and chloro substituents, demonstrated superior anticancer and antimicrobial efficacy. These findings highlight the potential of this class of compounds as a scaffold for the development of novel therapeutic agents. Further structure-activity relationship studies and in vivo evaluations are warranted to optimize their pharmacological profiles.
A Comparative Guide to Purity Assessment of Synthesized 1-(4'-Methoxy-biphenyl-4-yl)-ethanone: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity analysis of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone.
The accurate determination of purity is a critical step in the synthesis and development of pharmaceutical compounds. For this compound, a versatile intermediate in organic synthesis, ensuring high purity is paramount for its intended applications.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity assessment against alternative techniques such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity determination of non-volatile and thermally labile compounds, making it highly suitable for analyzing biphenyl (B1667301) derivatives.[2] Its high resolving power allows for the effective separation of the main compound from closely related impurities that may arise during synthesis, such as from a Suzuki-Miyaura coupling reaction.
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity determination depends on various factors including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. Below is a comparative summary of HPLC, GC, and qNMR for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase. | Direct measurement of analyte concentration based on the signal intensity of specific nuclei in a magnetic field, relative to an internal standard.[1][3] |
| Applicability for Target Compound | Excellent. Well-suited for non-volatile and thermally stable aromatic ketones. | Moderate. The compound has a relatively high boiling point, which may require high inlet temperatures, potentially causing degradation. Derivatization might be necessary. | Excellent. Provides absolute purity determination without the need for a specific reference standard of the analyte itself.[1] |
| Typical Purity Results (%) | 98.0 - 99.9 | 98.0 - 99.5 | 97.0 - 99.5 (absolute purity) |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.1 - 1 µg/mL | ~0.1 - 1 mg/mL (concentration dependent) |
| Limit of Quantification (LOQ) | ~0.03 - 0.3 µg/mL | ~0.3 - 3 µg/mL | ~0.3 - 3 mg/mL (concentration dependent) |
| Precision (RSD%) | < 2% | < 5% | < 1% |
| Sample Throughput | High | High | Low to Medium |
| Cost per Sample | Moderate | Low | High |
| Information Provided | Purity (area %), retention time, separation of isomers and impurities. | Purity (area %), retention time, separation of volatile impurities. | Absolute purity (mol/mol %), structural confirmation, identification and quantification of impurities with NMR signals. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for analogous compounds and serve as a robust starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantitative determination of the purity of this compound and its potential impurities using reversed-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good retention and separation of aromatic compounds.[2]
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
-
Gradient Elution:
-
0-5 min: 50% B
-
5-25 min: 50-90% B
-
25-30 min: 90% B
-
30-31 min: 90-50% B
-
31-40 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (based on the chromophores present in the molecule)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase (50:50 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) Protocol
This method is suitable for the analysis of thermally stable and volatile impurities in the synthesized compound.
Instrumentation and Conditions:
-
GC System: A system with a split/splitless injector, a Flame Ionization Detector (FID), and a capillary column.
-
Column: A low- to mid-polarity column such as a DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 10 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1)
Sample Preparation:
-
Prepare a solution of the synthesized compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter if necessary.
Quantitative NMR (qNMR) Protocol
This protocol provides a method for the absolute purity determination of this compound using an internal standard.
Instrumentation and Conditions:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material with known purity, such as Maleic Anhydride or 1,4-Dinitrobenzene. The standard should have signals that do not overlap with the analyte signals.
-
Pulse Program: A standard single-pulse experiment with a 30° or 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30-60 seconds is generally recommended for accurate quantification).[1]
-
Number of Scans: 16-64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[1]
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized compound and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
Data Analysis: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizing the Experimental Workflow
To provide a clear overview of the logical flow of the purity assessment process, the following diagrams illustrate the experimental workflows.
Caption: Workflow for purity assessment using HPLC.
Caption: Logical relationship of purity analysis methods.
Conclusion
For the routine purity assessment of synthesized this compound, HPLC is the recommended method due to its high resolution, sensitivity, and suitability for non-volatile aromatic compounds. It provides excellent separation of potential impurities and allows for accurate quantification. GC can serve as a complementary technique for the specific analysis of volatile impurities. For establishing a certified reference standard or when absolute purity determination is required, qNMR is the method of choice, offering direct and highly accurate purity values without the need for a specific standard of the target compound. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the stage of drug development and regulatory considerations.
References
Comparative Guide to the Synthesis of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone: A Novel One-Pot Approach vs. Traditional Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between a novel, efficient synthetic route for 1-(4'-Methoxy-biphenyl-4-yl)-ethanone and the established, widely-used Suzuki-Miyaura cross-coupling reaction. The target compound is a valuable intermediate in organic synthesis, particularly for biologically active molecules and functional materials.[1] This comparison focuses on key performance indicators such as reaction yield, time, and conditions, supported by detailed experimental protocols.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the new one-pot synthetic route and the traditional Suzuki-Miyaura coupling method, allowing for a direct comparison of their efficiency and resource utilization.
| Parameter | New Synthetic Route (Microwave-Assisted One-Pot) | Known Method (Traditional Suzuki-Miyaura Coupling) |
| Yield | 91% | 84%[2] |
| Reaction Time | 25 minutes | 2 - 12 hours[3] |
| Temperature | 110°C | 80 - 90°C[3] |
| Catalyst Loading | 1.5 mol% | 2-5 mol% |
| Solvent System | Ethanol (B145695)/Water (Green Solvents) | Toluene (B28343)/Ethanol/Water[3] |
| Work-up Procedure | Simplified filtration and recrystallization | Aqueous extraction and column chromatography[3] |
| Atom Economy | Higher (fewer steps and reagents) | Lower |
Methodology Comparison
The established method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][4] This reliable method involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[4]
The proposed new method is a microwave-assisted, one-pot synthesis. This approach enhances reaction rates and often leads to higher yields with reduced byproducts. By combining reactants in a single vessel and using microwave irradiation for rapid heating, this method streamlines the process, reduces solvent usage, and minimizes handling and purification steps.
Logical Flow of Synthetic Pathways
The following diagram illustrates the key differences in the workflow between the traditional and the new one-pot synthesis methods.
Caption: Comparative workflow of known vs. new synthetic methods.
Experimental Protocols
Known Method: Traditional Suzuki-Miyaura Coupling
This protocol is based on established literature procedures for Suzuki-Miyaura reactions.[3][4]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromoanisole (B123540) (1.0 mmol), 4-acetylphenylboronic acid (1.2 mmol), palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%), and triphenylphosphine (B44618) (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add potassium carbonate (2.0 mmol) followed by a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Reaction Execution: The mixture is degassed with nitrogen or argon for 15 minutes. The reaction is then heated to 80-90°C and stirred vigorously for 2-12 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, water (20 mL) is added, and the mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography.
New Method: Microwave-Assisted One-Pot Synthesis
This protocol outlines a streamlined, efficient approach to the synthesis.
-
Reaction Setup: In a 10 mL microwave reaction vial, combine 4-acetylphenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.015 mmol, 1.5 mol%), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a mixture of ethanol (4 mL) and deionized water (2 mL) to the vial.
-
Reaction Execution: The vial is sealed and placed in a microwave reactor. The mixture is irradiated at 110°C for 25 minutes with stirring.
-
Work-up and Purification: The vial is cooled to room temperature. The resulting precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from ethanol to yield the pure this compound.
Workflow for the New Synthetic Route
The diagram below details the sequential steps of the novel microwave-assisted one-pot synthesis.
Caption: Step-by-step workflow for the new microwave-assisted synthesis.
Conclusion
The novel microwave-assisted one-pot synthesis of this compound presents a significant improvement over the traditional Suzuki-Miyaura coupling. The benefits include a marked reduction in reaction time, an increase in yield, and a simplified purification process. Furthermore, the use of greener solvents and lower catalyst loading aligns with the principles of sustainable chemistry. This new route offers a more efficient, economical, and environmentally friendly alternative for the production of this key synthetic intermediate.
References
side-by-side comparison of different purification techniques for 1-(4'-Methoxy-biphenyl-4-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side comparison of three common purification techniques for the organic compound 1-(4'-Methoxy-biphenyl-4-yl)-ethanone: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (preparative HPLC). The selection of an appropriate purification method is critical in chemical synthesis to ensure the desired purity and yield of the final product. This document presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their purification needs.
Overview of Purification Techniques
This compound is a biphenyl (B1667301) ketone derivative often synthesized via Suzuki-Miyaura coupling.[1][2] After synthesis, the crude product contains unreacted starting materials, catalysts, and by-products that must be removed. The choice of purification technique depends on factors such as the scale of the synthesis, the nature of the impurities, and the desired final purity.
-
Recrystallization: A technique that relies on the differential solubility of the compound and its impurities in a suitable solvent. It is a cost-effective method for purifying solid compounds, often yielding high-purity crystalline material.
-
Flash Column Chromatography: A chromatographic technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and solubility in a mobile phase. It is a versatile method for purifying a wide range of compounds.
-
Preparative HPLC: A high-resolution chromatographic technique that provides the highest level of purity. It is particularly useful for separating complex mixtures and for obtaining highly pure samples for analytical or biological testing.
Comparative Performance Data
The following table summarizes the typical performance of each purification technique for this compound on a laboratory scale (1-gram crude sample).
| Parameter | Recrystallization | Flash Column Chromatography | Preparative HPLC |
| Purity (%) | >98% | ~95-98% | >99.5% |
| Yield (%) | 70-85% | 80-95% | 60-75% |
| Solvent Consumption (mL) | 50-100 | 500-1000 | 1000-2000 |
| Time per Sample (hours) | 2-4 | 4-8 | 8-16 |
| Cost per Sample | Low | Moderate | High |
| Scalability | Good | Excellent | Limited |
Experimental Protocols
Recrystallization
This protocol describes the single-solvent recrystallization of this compound using ethanol (B145695). An ethanol/water mixture can also be an excellent choice for a mixed-solvent system.[3]
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place 1 gram of the crude this compound in a 100 mL Erlenmeyer flask. Add a minimal amount of ethanol (approximately 20-30 mL) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (153-154°C) to remove residual solvent.
Flash Column Chromatography
This protocol outlines the purification of this compound using a silica gel column with a hexane (B92381)/ethyl acetate (B1210297) solvent system.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack a glass column. Allow the silica gel to settle, ensuring a level surface.
-
Sample Loading: Dissolve 1 gram of the crude product in a minimal amount of dichloromethane (B109758) or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the column.
-
Elution: Begin elution with a non-polar solvent mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane/ethyl acetate).[4][5]
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Preparative High-Performance Liquid Chromatography (Preparative HPLC)
This protocol describes the purification of this compound using a reversed-phase C18 column.
Materials:
-
Crude this compound
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Preparative HPLC system with a UV detector
-
C18 preparative column
Procedure:
-
Sample Preparation: Dissolve the crude product in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Method Development: Optimize the separation on an analytical HPLC system to determine the ideal mobile phase composition and gradient. A typical starting point is a gradient of acetonitrile in water.[6][7]
-
Preparative Run: Scale up the optimized method to the preparative HPLC system. Inject the sample onto the C18 column.
-
Fraction Collection: Collect the eluent corresponding to the peak of this compound using an automated fraction collector.
-
Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Visualization of Workflows
General Purification Workflow
The following diagram illustrates a general workflow for the purification of a synthesized organic compound, indicating the stages where each of the discussed techniques can be implemented.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. This compound | 13021-18-6 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
Safe Disposal of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4'-Methoxy-biphenyl-4-yl)-ethanone, a compound often utilized in medicinal chemistry. Adherence to these procedures is crucial for minimizing environmental impact and safeguarding personnel.
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally similar compounds, such as other biphenyl (B1667301) derivatives and aromatic ketones, indicate that it should be handled as hazardous waste. Biphenyl compounds are often toxic to aquatic life with long-lasting effects.[1][2] Therefore, precautionary measures are essential.
I. Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
A. Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If handling the powder outside of a fume hood or if dust is generated, a NIOSH-certified respirator is necessary.[3]
B. Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[4]
-
Avoid direct contact with the substance.[4]
-
Prevent the formation and spread of dust in the air.[4]
II. Step-by-Step Disposal Protocol
The following protocol outlines the systematic approach to the disposal of this compound and any contaminated materials.
Step 1: Waste Identification and Segregation
-
All unused this compound, as well as any materials contaminated with it (e.g., weighing paper, gloves, absorbent pads), must be classified as hazardous waste.[5]
-
Do not mix this waste stream with other incompatible wastes.[6]
Step 2: Waste Collection and Storage
-
Solid Waste: Collect the solid compound and any contaminated disposable materials in a designated, clearly labeled, and sealable hazardous waste container.[6]
-
Liquid Waste: If this compound is in a solution, collect it in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste.[6]
-
Labeling: The container must be clearly marked with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[4] Ensure the storage location is in a designated hazardous waste accumulation area.
Step 3: Spill Management
-
In the event of a spill, evacuate the immediate area.
-
For small spills, if you are trained to do so, contain the spill using an inert absorbent material. Moisten the spilled material first or use a HEPA-filter vacuum for clean-up to avoid dust generation.[7]
-
Place all contaminated cleanup materials into a sealed container and label it as hazardous waste.[7]
-
Ventilate the area and wash the spill site after cleanup is complete.[7]
-
Do not wash spills into the sewer system.[7]
Step 4: Final Disposal
-
The primary and recommended method for the final disposal of this compound is through a licensed and reputable chemical waste management company.[6] These companies are equipped to handle, transport, and dispose of hazardous chemical waste in compliance with all federal, state, and local environmental regulations.[1][4]
-
One common disposal method for organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[5] This may involve dissolving the compound in a combustible solvent.[8]
-
Never dispose of this compound down the drain or in the regular trash.[9]
III. Quantitative Data Summary
For safe handling and disposal, it is crucial to be aware of the physical and chemical properties of the substance.
| Property | Value |
| CAS Number | 13021-18-6[10][11] |
| Molecular Formula | C₁₅H₁₄O₂[10][11] |
| Molecular Weight | 226.28 g/mol [10] |
| Appearance | White to light yellow powder or crystal[10] |
| Melting Point | 154-158 °C[10] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. radcoind.com [radcoind.com]
- 2. durhamtech.edu [durhamtech.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. canbipharm.com [canbipharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nj.gov [nj.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. carlroth.com [carlroth.com]
- 10. 1-(4'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one | 13021-18-6 | TCI EUROPE N.V. [tcichemicals.com]
- 11. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone | C15H14O2 | CID 301557 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for 1-(4'-Methoxy-biphenyl-4-yl)-ethanone
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(4'-Methoxy-biphenyl-4-yl)-ethanone. The following procedures are designed to ensure the safe handling of this chemical and to minimize risks in the laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid, aromatic ketone. While specific toxicity data is limited, it is classified as causing skin and eye irritation and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment must be worn at all times.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must meet ANSI Z.87.1 1989 standard. A face shield is recommended when there is a risk of splashing or dust generation[2]. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling aromatic ketones. Ensure to select gloves with appropriate thickness and breakthrough times[2][3][4]. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned[2]. |
| Respiratory Protection | NIOSH-certified respirator | Use in a well-ventilated area. If dust is generated, a respirator is necessary to prevent inhalation[1]. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are crucial to prevent exposure and contamination.
1. Preparation and Weighing:
-
Before handling, carefully read the Safety Data Sheet (SDS) and be familiar with the hazards.
-
Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Use a weighing paper or a weighing tray to measure the solid compound. Never weigh chemicals directly on the balance pan[5].
-
To avoid contamination, use a clean spatula for transferring the solid and do not return excess material to the original container[5].
2. During the Experiment:
-
Keep the container with this compound sealed when not in use.
-
Avoid generating dust. If the compound is a fine powder, handle it with extra care.
-
In case of accidental contact with skin, wash the affected area immediately with soap and water[1][6].
-
If the chemical comes into contact with eyes, rinse cautiously with water for several minutes[1][6].
3. Storage:
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7][8].
-
Ensure the container is properly labeled with the chemical name and any hazard warnings.
Disposal Plan: Step-by-Step Waste Management
Proper disposal is essential to protect the environment and comply with regulations.
1. Waste Identification and Segregation:
-
This compound waste should be considered hazardous.
-
Segregate the waste in a dedicated, clearly labeled, and sealed container marked "Hazardous Waste" along with the chemical name[9].
2. Spill Management:
-
For minor spills, carefully sweep the solid material into a designated hazardous waste container[9].
-
Clean the spill area with a suitable solvent (e.g., acetone, ethanol) and collect the cleaning materials as hazardous waste[9].
-
For major spills, evacuate the area and follow your institution's emergency response protocol.
3. Final Disposal:
-
The recommended method for final disposal is incineration in a licensed chemical incinerator[9].
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, which will use an approved waste disposal company[9].
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. ehs.utk.edu [ehs.utk.edu]
- 4. sjsu.edu [sjsu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
